molecular formula C17H8F6N4S B8223312 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea CAS No. 1839619-50-9

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea

Cat. No.: B8223312
CAS No.: 1839619-50-9
M. Wt: 414.3 g/mol
InChI Key: OATHXQGUCIUHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9) is a high-purity, research-grade chemical compound with the molecular formula C17H8F6N4S and a molecular weight of 414.33 g/mol. It belongs to a class of 1,3-disubstituted thiourea derivatives that have been identified in scientific research as promising scaffolds for investigating new anticancer agents . These specific thiourea derivatives, particularly those incorporating electron-withdrawing groups like the cyano (CN) and trifluoromethyl (CF3) substituents present on the terminal phenyl rings of this compound, have demonstrated significant and selective cytotoxic activity against a panel of human carcinoma cell lines . Preclinical research on structurally related 3-(trifluoromethyl)phenylthiourea analogs has shown potent growth inhibition against hard-to-treat cancers, including human primary colon cancer (SW480), metastatic colon cancer (SW620), metastatic prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines . The proposed mechanism of action for such active thiourea derivatives involves the strong induction of programmed cell death, or apoptosis. For instance, a closely related compound was shown to induce late apoptosis in up to 99% of colon cancer cells and 73% of leukemia cells in experimental models . Furthermore, these compounds can act as inhibitors of pro-inflammatory cytokine interleukin-6 (IL-6), decreasing its secretion in cancer cells by up to 63%, which may contribute to their overall cytotoxic profile . This reagent is intended for research purposes only, specifically for use in biochemical and cell-based assays aimed at exploring the mechanisms of cytotoxic activity and developing novel selective antitumor agents. It is supplied with a recommended storage condition of 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N4S/c18-16(19,20)13-5-11(3-1-9(13)7-24)26-15(28)27-12-4-2-10(8-25)14(6-12)17(21,22)23/h1-6H,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATHXQGUCIUHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839619-50-9
Record name N,N´-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Enzalutamide Impurity 6: Molecular Weight, Formula, and Technical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, formation mechanism, and control strategies for Enzalutamide Impurity 6 , specifically identified here as the critical synthetic intermediate 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide .

Executive Summary & Identification

In the development and manufacturing of Enzalutamide (Xtandi), Impurity 6 is a designation frequently assigned by chemical standard vendors (e.g., Simson Pharma, Clearsynth) to a specific key process intermediate . It represents a critical "break-point" in the retrosynthetic pathway, serving as the nucleophilic precursor that reacts with the isothiocyanate fragment to form the active pharmaceutical ingredient (API).

Note on Nomenclature: While pharmacopoeial bodies (USP/EP) typically assign letter codes (e.g., Impurity A, B), "Impurity 6" is a widely recognized industry code for the amino-nitrile intermediate .

Molecular Identity
ParameterSpecification
Common Name Enzalutamide Impurity 6
Chemical Name 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide
CAS Registry Number 915087-32-0
Molecular Formula C₁₂H₁₄FN₃O
Molecular Weight 235.26 g/mol
Monoisotopic Mass 235.1121 Da
Functional Classification Process Intermediate; Strecker Synthesis Product
Structural Disambiguation

Researchers must verify the CAS number, as vendor catalogs may vary:

  • Target (This Guide): CAS 915087-32-0 (Amino-nitrile intermediate).

  • Variant A (Dimer): (Z)-1,2-bis(3-fluoro-4-(methylcarbamoyl)phenyl)diazene 1-oxide (Azo impurity).

  • Variant B (Thiourea): 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (Often "Impurity B").

Formation Mechanism & Origin

Impurity 6 is not a random degradation product; it is the primary scaffold constructed during the convergent synthesis of Enzalutamide. Its presence in the final API indicates incomplete conversion during the thiohydantoin ring-closure step.

Synthetic Pathway (The Strecker Reaction)

The formation of Impurity 6 typically occurs via a modified Strecker synthesis or nucleophilic substitution, where 4-amino-2-fluoro-N-methylbenzamide reacts with acetone cyanohydrin (or a synthetic equivalent like 2-bromo-2-methylpropanenitrile).

  • Step 1: The aniline nitrogen attacks the electrophilic carbon of the acetone derivative.

  • Step 2: Formation of the secondary amine with a tertiary nitrile group.

  • Critical Control Point: This species (Impurity 6) must then react with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to cyclize into Enzalutamide. Unreacted Impurity 6 carries forward if stoichiometry is not precisely managed.

Diagram: Impurity 6 Formation and Conversion

Enzalutamide_Synthesis cluster_control Critical Control Point Start 4-amino-2-fluoro- N-methylbenzamide Impurity6 IMPURITY 6 (Amino-Nitrile Intermediate) MW: 235.26 Start->Impurity6 Strecker Rxn (Nucleophilic Sub.) Reagent Acetone Cyanohydrin (or equivalent) Reagent->Impurity6 Enzalutamide ENZALUTAMIDE (API) Impurity6->Enzalutamide Cyclization (Thiohydantoin Formation) FragmentB Isothiocyanate Fragment (4-isothiocyanato-2- (trifluoromethyl)benzonitrile) FragmentB->Enzalutamide

Figure 1: Synthetic pathway illustrating Impurity 6 as the penultimate intermediate. Failure in the final cyclization step results in residual Impurity 6 in the drug substance.

Analytical Strategy & Detection

Because Impurity 6 lacks the strongly absorbing trifluoromethyl-benzonitrile ring (Ring A) and the thiohydantoin core, its UV absorption profile differs significantly from the API.

HPLC Method Parameters (Recommended)

To separate Impurity 6 (polar intermediate) from Enzalutamide (hydrophobic API), a gradient elution on a C18 column is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 235 nm (Optimal for the benzamide moiety; the API is often monitored at 260-270 nm).

  • Retention Time Logic: Impurity 6 is significantly more polar than Enzalutamide due to the free amine and lack of the lipophilic trifluoromethyl-phenyl group. Expect it to elute early (RRT ~0.3 - 0.5 relative to Enzalutamide).

Mass Spectrometry (LC-MS) Validation
  • Ionization: ESI Positive Mode.

  • Target Ion [M+H]⁺: 236.26 m/z .

  • Fragmentation Pattern:

    • Loss of the isopropyl-cyano group may yield the aniline fragment (m/z ~169).

    • Loss of the methylamine group (-NHCH3) from the amide.

Experimental Protocol: Synthesis of Impurity 6 Standard

For use as a Reference Standard in Quality Control.

Objective: Isolate 4-[(2-cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide.

  • Reagents:

    • 4-Amino-2-fluoro-N-methylbenzamide (1.0 eq)

    • Acetone (Solvent/Reagent)

    • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

    • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or similar Lewis acid.

  • Procedure:

    • Dissolve the aniline precursor in anhydrous Acetone.

    • Add catalyst and TMSCN dropwise at 0°C.

    • Allow to warm to Room Temperature (25°C) and stir for 12 hours.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is less polar than the starting aniline.

  • Validation:

    • Verify MW (235.[1]26) via LC-MS.[2]

    • Verify structure via ¹H-NMR (Diagnostic peak: Gem-dimethyl singlet ~1.7 ppm).

Regulatory & Toxicological Context

  • Classification: Process Impurity (ICH Q3A).

  • Genotoxicity (ICH M7):

    • The structure contains a secondary amine and a nitrile. Unlike the starting aniline (which may be mutagenic), the alkylated amine in Impurity 6 generally presents a lower risk profile.

    • However, because it is a "cohort of concern" precursor (aniline derivative), it must be controlled to < 0.15% (or lower based on TTC if mutagenicity is confirmed) in the final API.

  • Control Limit: Typically NMT 0.10% in commercial batches.

References

  • Simson Pharma. Enzalutamide Impurity 6 (CAS 915087-32-0) Technical Data Sheet. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Enzalutamide Precursors. Retrieved from

  • Liu, J., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[3] Chemical Papers. (Discusses the Strecker intermediate synthesis).

  • US Food and Drug Administration (FDA). Xtandi (Enzalutamide) Chemistry Review. (Details the control of starting materials and intermediates). Retrieved from

Sources

Technical Whitepaper: Risk Assessment, Handling, and Analysis of Enzalutamide Thiourea Impurity

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

In the synthesis and degradation of Enzalutamide (MDV3100), the Thiourea Impurity represents a critical control point.[1] Chemically identified as the open-chain precursor to the thiohydantoin ring, this compound is both a key intermediate and a potential hydrolytic degradant.[1]

Unlike standard inert impurities, diarylthioureas possess distinct toxicological profiles, often acting as thyroid peroxidase inhibitors and potential sensitizers.[1] This guide provides a technical breakdown of the Safety Data Sheet (SDS) requirements, grounding them in chemical causality and robust handling protocols.

Chemical Identification
  • Common Name: Enzalutamide Thiourea Impurity (Impurity B in many pharmacopeial drafts)[1]

  • Chemical Name: 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)thioureido)-2-fluoro-N-methylbenzamide[2]

  • CAS Number: 1839619-50-9[3]

  • Molecular Formula: C₁₇H₁₂F₄N₄OS

  • Molecular Weight: 412.36 g/mol [1]

Formation Pathway & Structural Context

The thiourea impurity is the penultimate intermediate formed by the nucleophilic addition of 4-amino-2-fluoro-N-methylbenzamide to 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. Cyclization of this thiourea yields Enzalutamide.

Enzalutamide_SynthesisAnilineAniline Precursor(Nucleophile)ThioureaTHIOUREA IMPURITY(Open Chain Intermediate)Aniline->ThioureaNucleophilic AdditionIsothiocyanateIsothiocyanate(Electrophile)Isothiocyanate->ThioureaEnzalutamideEnzalutamide(Cyclized API)Thiourea->EnzalutamideCyclization(-H2O / Acid or Base)Enzalutamide->ThioureaHydrolysis(Degradation)

Figure 1: Formation and degradation pathway showing the Thiourea Impurity as the central node between raw materials and the API.[1]

Hazard Identification & Toxicological Assessment[6]

Core Directive: Treat this impurity with the same high-potency containment strategy as the parent API (Enzalutamide) until definitive empirical data proves otherwise. Enzalutamide is a potent androgen receptor inhibitor; its precursors share structural pharmacophores that may retain biological activity or exhibit off-target toxicity (thyroid).

GHS Classification (Derived & Inferred)

Based on Structure-Activity Relationship (SAR) of diarylthioureas and parent API data.[1]

Hazard ClassCategoryH-StatementTechnical Rationale (Causality)
Reproductive Toxicity Cat 1BH360: May damage fertility or the unborn child.Parent API is a known teratogen. The impurity shares the anti-androgenic scaffold.
STOT - Repeated Cat 1H372: Causes damage to organs (Thyroid, Liver).[1]Thioureas are known goitrogens (inhibit TPO enzyme), leading to thyroid hypertrophy.[1]
Sensitization Cat 1H317: May cause an allergic skin reaction.[4]Thiourea moieties are structural alerts for skin sensitization (haptenization of proteins).[1]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long lasting effects.[5][4]Highly lipophilic fluorinated aromatic rings resist biodegradation.
Genotoxicity Assessment (ICH M7)

While the parent Enzalutamide is generally non-mutagenic, the thiourea moiety is a structural alert.[1]

  • Risk: Thioureas can tautomerize to thiols, potentially interacting with DNA or metabolic enzymes.[1]

  • Protocol: This impurity must be controlled to <0.15% (general impurity limit) or lower if Ames positive. However, most diarylthioureas are Class 3 or 4 (non-mutagenic) unless metabolic activation releases a mutagenic aniline.[1]

  • Action: Perform an Ames test specifically on the isolated impurity if levels exceed ICH thresholds.

Handling, Containment, and Storage[1]

The "Self-Validating" Safety Protocol: Safety is not just PPE; it is a system of barriers. The following protocol uses the OEB 4 (Occupational Exposure Band) standard (1–10 µg/m³ OEL).

Engineering Controls
  • Primary Containment: Weighing and dissolution must occur inside a barrier isolator or a Class II Biological Safety Cabinet (BSC).

  • Negative Pressure: Maintain the lab space at -15 Pa relative to the corridor to prevent drift.

  • Deactivation: Thioureas are susceptible to oxidation. Use 10% Sodium Hypochlorite (Bleach) for surface decontamination, which oxidizes the thiourea to a urea or sulfonate (less toxic), followed by a thiosulfate wipe to neutralize the bleach.[1]

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

    • Reasoning: Thioureas are hygroscopic and can hydrolyze or oxidize to ureas upon prolonged exposure to moist air.

  • Container: Amber glass (protect from light-induced desulfurization).

Analytical Characterization & Detection

To ensure product safety, you must be able to detect this impurity at trace levels.[1]

HPLC Method (Reverse Phase)

This method separates the polar thiourea intermediate from the more hydrophobic cyclized Enzalutamide.[1]

  • Column: C18 Phenyl-Hexyl or C18 (e.g., Zorbax SB-Phenyl, 250mm x 4.6mm, 3µm).[1]

    • Why: Phenyl columns provide better pi-pi interaction selectivity for the aromatic rings in Enzalutamide impurities.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.0).[1][6]

  • Mobile Phase B: Acetonitrile (ACN).[1][7]

  • Gradient:

    • 0 min: 40% B[1]

    • 15 min: 80% B[1]

    • 20 min: 40% B[1]

  • Wavelength: 270 nm (optimal for the benzamide/thiourea conjugation).[1]

Identification Criteria (LC-MS)
  • Parent Ion: [M+H]⁺ = 413.06 m/z (approx).[1]

  • Fragmentation Pattern:

    • Look for loss of the 4-cyano-3-(trifluoromethyl)aniline moiety.

    • Distinctive sulfur isotope pattern (³⁴S contribution ~4.4%).[1]

Emergency Response Protocols

Accidental Release (Spill)[1]
  • Evacuate: Clear the immediate area (10m radius).

  • PPE Up: Don Tyvek suit, double nitrile gloves, and P100 respirator (or PAPR).[1]

  • Contain: Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent aerosolization.

  • Neutralize: Apply 5% H₂O₂ or dilute hypochlorite to the surface after bulk removal to oxidize residuals.

First Aid
  • Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (rare but possible with sulfur-nitrogen compounds).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; solvents may increase transdermal absorption of the lipophilic impurity.

Visualizing the Decision Logic

The following diagram outlines the decision tree for handling this impurity based on its origin (Synthesis vs. Degradation).

Handling_ProtocolStartSample ContainsThiourea Impurity?QuantQuantify via HPLC(Limit: 0.10%)Start->QuantHigh> 0.10%(Significant Risk)Quant->HighYesLow< 0.10%(Control Level)Quant->LowNoAction_High1. Isolate Batch2. Recrystallize (EtOH/Water)3. Check Ames StatusHigh->Action_HighAction_LowRelease Batch(Monitor Stability)Low->Action_Low

Figure 2: Quality Control Decision Tree for Enzalutamide Thiourea Impurity.

References

  • National Institutes of Health (NIH) - PubChem. Enzalutamide Compound Summary. Available at: [Link][1]

  • European Medicines Agency (EMA). Xtandi (Enzalutamide) Assessment Report. (Detailed impurity limits and tox profiles). Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] Available at: [Link][1]

Technical Analysis: Enzalutamide vs. Symmetrical Thiourea Dimer Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enzalutamide (MDV3100) is a second-generation non-steroidal anti-androgen (NSAA) characterized by a thiohydantoin scaffold. Its efficacy in treating castration-resistant prostate cancer (CRPC) relies on its ability to competitively inhibit androgen receptor (AR) binding.

In the synthesis and stability profiling of Enzalutamide, a critical process-related impurity often designated as the "Thiourea Dimer" (specifically 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea ) is frequently observed. This impurity arises not from the degradation of the active pharmaceutical ingredient (API) itself, but from a side reaction during the formation of the isothiocyanate intermediate.

This guide provides a definitive technical comparison between the active drug and this specific dimeric impurity, detailing their structural divergence, formation kinetics, and the analytical protocols required for their resolution.

Part 1: Structural & Mechanistic Divergence

The fundamental difference lies in the molecular assembly. Enzalutamide is an asymmetric molecule constructed from two distinct "halves" linked by a cyclic thiohydantoin ring. The Thiourea Dimer is a symmetric molecule formed when the "head" fragment reacts with itself.

Structural Comparison
FeatureEnzalutamide (API)Thiourea Dimer Impurity
Chemical Name 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Molecular Formula C₂₁H₁₆F₄N₄O₂SC₁₇H₈F₆N₄S
Molecular Weight 464.44 g/mol 414.33 g/mol
Core Scaffold Cyclic Thiohydantoin (Imidazolidine-2-thione)Linear Thiourea
Symmetry Asymmetric (Head & Tail distinct)Symmetric (Two "Head" units)
Key Moiety Contains dimethyl & N-methylbenzamide tailLacks dimethyl & benzamide tail; contains two CF₃/CN phenyl rings
Formation Pathways

The divergence occurs early in the synthesis, specifically during the generation of the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate.

  • The Drug Pathway: The isothiocyanate reacts with the "Tail" fragment (a gem-dimethyl amino ester) to form the thiohydantoin ring.

  • The Impurity Pathway: If the isothiocyanate reacts with residual starting material (the aniline "Head"), it forms the symmetric Thiourea Dimer.

SynthesisPathways Start Starting Material (4-Amino-2-trifluoromethylbenzonitrile) Isothiocyanate Intermediate (Isothiocyanate) Start->Isothiocyanate Thiophosgene/CS2 Dimer THIOUREA DIMER (Symmetric Linear Impurity) Start->Dimer Dimerization Enzalutamide ENZALUTAMIDE (Cyclic Thiohydantoin) Isothiocyanate->Enzalutamide + Fragment B (Cyclization) Isothiocyanate->Dimer + Residual Start Mat. (Nucleophilic Attack) FragmentB Tail Fragment (Gem-dimethyl amino ester) FragmentB->Enzalutamide

Figure 1: Bifurcation of the synthetic pathway. The impurity arises when the reactive isothiocyanate intermediate scavenges unreacted starting amine rather than coupling with the intended tail fragment.

Part 2: Analytical Differentiation Protocols

Separating the Thiourea Dimer from Enzalutamide requires exploiting their differences in lipophilicity and polar surface area .

Physicochemical Logic
  • Enzalutamide: Possesses a polar amide tail and a cyclic core, providing moderate polarity.

  • Thiourea Dimer: Contains two highly lipophilic trifluoromethyl-benzonitrile rings and lacks the polar amide tail. It is significantly more lipophilic.

  • Chromatographic Behavior: On a reverse-phase C18 column, the Dimer will elute after Enzalutamide (higher Retention Time).

Validated HPLC Protocol

This protocol is designed to resolve the Dimer (RRT ~1.2 - 1.4) from the main peak.

System Parameters:

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 235 nm (Enzalutamide max) and 260 nm (Dimer secondary max).

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BPhase Description
0.040Initial Equilibration
15.080Elution of Enzalutamide (~10-12 min)
20.090Elution of Thiourea Dimer (Lipophilic wash)
25.040Re-equilibration
Mass Spectrometry (LC-MS/MS) Identification

When using MS for confirmation, the fragmentation patterns are distinct.

  • Enzalutamide (ESI+):

    • Precursor: m/z 465.1 [M+H]⁺

    • Key Fragment: m/z 209 (loss of the benzamide tail).

  • Thiourea Dimer (ESI+):

    • Precursor: m/z 415.0 [M+H]⁺

    • Fragmentation: Cleavage of the thiourea bond typically yields the isothiocyanate fragment (m/z 228) and the amine fragment (m/z 186).

Part 3: Toxicology & Regulatory Control (ICH Q3A/B)

Risk Assessment

The Thiourea Dimer is a Process-Related Impurity , not a degradation product. Therefore, its control strategy focuses on the synthesis efficiency (stoichiometry of the isothiocyanate formation).

  • Pharmacology: The Dimer lacks the dimethyl-thiohydantoin geometry required for high-affinity binding to the Androgen Receptor ligand-binding domain. It is likely pharmacologically inactive but poses a toxicological risk due to the thiourea moiety.

  • Genotoxicity: Thiourea derivatives can be associated with thyroid toxicity and potential genotoxicity. Under ICH M7, if it tests positive for mutagenicity (Ames), it must be controlled to TTC levels (<1.5 µ g/day ).[3] If negative (Class 5), standard ICH Q3A limits apply (<0.15% or 1.0 mg/day).

Control Strategy Workflow

ControlStrategy Sample Batch Sample HPLC HPLC Analysis (Gradient Method) Sample->HPLC Decision Dimer Peak > 0.10%? HPLC->Decision Pass Release Batch Decision->Pass No Fail Reject / Reprocess Decision->Fail Yes Action Recrystallization (IPA/Ethanol) Fail->Action Remediation Action->Sample Retest

Figure 2: Quality Control decision tree for managing the Thiourea Dimer impurity in drug substance manufacturing.

References

  • European Patent Office. (2023). Process for Preparation of Enzalutamide Using Novel Intermediate (EP 3717457 B1). Retrieved from [Link][4]

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Retrieved from [Link]

  • PubChem. (2025).[5] Enzalutamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Enzalutamide Impurity Standards. Retrieved from [Link]

Sources

Enzalutamide Impurity B (PubChem CID: 118265565): A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), acting as a potent second-generation androgen receptor (AR) signaling inhibitor.[1][2] The rigorous control of impurities during the manufacturing of any active pharmaceutical ingredient (API) is a fundamental requirement for ensuring patient safety and drug efficacy, mandated by global regulatory bodies. This technical guide provides an in-depth examination of Enzalutamide Impurity B, a known process-related impurity. We will explore its precise chemical identity, postulate its formation pathways based on common synthetic routes, detail robust analytical methodologies for its detection and quantification, and outline a comprehensive control strategy. This document is designed for researchers, scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Clinical Significance of Enzalutamide and the Imperative of Purity

Enzalutamide has transformed the treatment landscape for advanced prostate cancer.[1] Its mechanism of action is multifaceted, targeting several key stages of the androgen receptor signaling pathway.[3][4] It competitively blocks androgens from binding to the AR, prevents the nuclear translocation of the receptor, and impairs the ability of the AR to bind to DNA.[3][5][6] This comprehensive inhibition of the AR pathway effectively halts the signaling that drives prostate cancer cell proliferation.[3][4]

The synthesis of a complex molecule like Enzalutamide involves numerous chemical transformations.[7] Impurities can be introduced or generated at any stage, arising from starting materials, intermediates, reagents, or side reactions.[8] The International Council for Harmonisation (ICH) has established stringent guidelines, specifically ICH Q3A(R2), that dictate the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[9][10][11] A thorough understanding of the impurity profile is therefore not merely a procedural step but a critical component of drug development that directly impacts quality and safety.

Chemical Identity and Physicochemical Properties of Enzalutamide Impurity B

Enzalutamide Impurity B is the carboxylic acid analogue of Enzalutamide. Its formation can be indicative of hydrolysis of an intermediate ester or the final N-methyl amide of the parent drug during synthesis or degradation.

Table 1: Physicochemical Properties of Enzalutamide Impurity B

PropertyValue
PubChem CID 118265565
Molecular Formula C20H13F4N3O3S
Molecular Weight 463.4 g/mol
IUPAC Name 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid
Canonical SMILES CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChI Key YWDRLMLYUDCALE-UHFFFAOYSA-N

(Data sourced from PubChem)

Potential Formation Pathways

Understanding the genesis of an impurity is the first step toward controlling it. Enzalutamide Impurity B is most plausibly formed via the hydrolysis of a key synthetic intermediate. A common synthetic route for Enzalutamide involves the cyclization of an ester precursor.[7] If the subsequent hydrolysis of this ester to form the final amide product is incomplete, or if the reaction conditions inadvertently hydrolyze the ester, Impurity B will be generated.

Caption: Potential formation of Impurity B via hydrolysis of an ester intermediate.

Analytical Methodologies for Identification and Quantification

A validated, high-performance liquid chromatography (HPLC) method is the industry standard for accurately separating and quantifying process-related impurities like Enzalutamide Impurity B.

High-Performance Liquid Chromatography (HPLC) Protocol

A robust reverse-phase HPLC method provides the necessary selectivity and sensitivity for this analysis.

Table 2: Recommended HPLC Method Parameters

ParameterConditionRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for Enzalutamide and its related substances, ensuring good separation from the more polar Impurity B.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the aqueous mobile phase suppresses the ionization of the carboxylic acid group in Impurity B, leading to sharper, more symmetrical peak shapes and reproducible retention times.
Mobile Phase B AcetonitrileA strong organic solvent that provides efficient elution of the analytes from the C18 column.
Gradient Elution A time-based gradient from lower to higher %BA gradient is essential to first elute the more polar Impurity B with good retention and then elute the main, less polar Enzalutamide peak in a reasonable time without excessive band broadening.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with separation efficiency and system pressure.
Column Temperature 35 °CMaintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detector UV at 270 nmBoth Enzalutamide and Impurity B possess strong chromophores, making UV detection highly sensitive. 270 nm is a common wavelength used for the analysis of Enzalutamide and its impurities.[12]
Injection Volume 10 µLA typical volume for analytical HPLC, providing a good balance between sensitivity and potential column overload.
Method Validation: A Self-Validating System

The described HPLC method must be rigorously validated according to ICH Q2(R1) guidelines to be considered trustworthy and reliable for quality control.[9] This validation process ensures the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrating that the peak for Impurity B is free from interference from the API, other impurities, and matrix components.

  • Linearity and Range: Confirming a proportional relationship between detector response and the concentration of Impurity B over a specified range (e.g., from the reporting threshold to 120% of the specification limit).

  • Accuracy: Assessing the closeness of the measured value to the true value, typically through spike/recovery experiments.

  • Precision: Evaluating the method's repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) to ensure consistent results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of Impurity B that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally varying method parameters (e.g., pH, column temperature) to ensure the method remains reliable under minor fluctuations.

Structural Elucidation Workflow

For definitive identification, especially during initial development or for unknown peaks, a multi-technique approach is required.

Caption: A typical workflow for the definitive structural confirmation of an impurity.

Impact on Quality and Recommended Control Strategy

The presence of Enzalutamide Impurity B must be strictly controlled to meet the specifications outlined in ICH Q3A(R2).[9][11] An effective control strategy is not a single action but an integrated approach woven into the manufacturing process.

  • Control of Starting Materials: Ensure the purity of all raw materials and intermediates to prevent the introduction of precursors that could lead to side reactions.

  • Process Parameter Optimization: Carefully control reaction parameters such as temperature, pH, and reaction time during the hydrolysis and amidation steps to minimize the formation of Impurity B.

  • In-Process Controls (IPCs): Implement routine HPLC analysis at critical process points to monitor the level of Impurity B, allowing for corrective action before the process is completed.

  • Purification Procedures: Develop and validate a robust purification process, such as crystallization, that can effectively purge Impurity B to a level well below the qualification threshold.

  • Specification Setting: Establish a final acceptance criterion for Enzalutamide Impurity B in the drug substance specification based on ICH thresholds and batch data analysis.[11]

Conclusion

Enzalutamide Impurity B is a process-related impurity whose presence is indicative of incomplete reaction or hydrolysis during the synthesis of Enzalutamide. A comprehensive understanding of its structure and formation pathways is essential for developing an effective control strategy. By implementing a robust, validated reverse-phase HPLC method and integrating stringent controls throughout the manufacturing process, from starting materials to final purification, pharmaceutical manufacturers can ensure that the level of this impurity is maintained well within safe, regulatory-compliant limits, thereby guaranteeing the quality and safety of the final Enzalutamide API.

References

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). ResearchGate. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]

  • Mechanism of action of enzalutamide in the androgen receptor signaling pathway. ResearchGate. Available at: [Link]

  • What is the mechanism of Enzalutamide? (2024). Patsnap Synapse. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer. (2013). PMC. Available at: [Link]

  • Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. American Association for Cancer Research. Available at: [Link]

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. ScienceDirect. Available at: [Link]

  • Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses. CoLab.ws. Available at: [Link]

  • Enzalutamide. Wikipedia. Available at: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. Available at: [Link]

  • Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. (2025). PubMed. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. Available at: [Link]

  • ICH Q3 Guidelines. (2023). SlideShare. Available at: [Link]

  • Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. ResearchGate. Available at: [Link]

  • Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. R Discovery. Available at: [Link]

  • Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • A process for producing enzalutamide. Google Patents.
  • Enzalutamide. PubChem. Available at: [Link]

  • N-Desmethylenzalutamide. PubChem. Available at: [Link]

Sources

Methodological & Application

HPLC method for detection of Enzalutamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Strategy for the Detection of Enzalutamide and EP Impurity B

Executive Summary

This application note details a robust, stability-indicating Reverse Phase HPLC (RP-HPLC) protocol for the separation and quantification of Enzalutamide and its critical process-related impurity, Enzalutamide EP Impurity B (4-bromo-2-fluoro-N-methylbenzamide).

While standard compendial references often list Impurity B as a starting material byproduct, effective method development must also resolve the Carboxylic Acid derivative (Metabolite M1) , the primary hydrolysis degradant formed under stress. This protocol utilizes a C18 stationary phase with a distinct acidic buffering system to ensure baseline resolution between the lipophilic API, the intermediate Impurity B, and the polar acidic degradants.

Scientific Background & Analytical Challenge

The Analytes

Enzalutamide (Xtandi) is a non-steroidal androgen receptor inhibitor.[1][2] Its structure contains a thiohydantoin ring, which is susceptible to hydrolysis, and a nitrile group.

  • Enzalutamide (API): Highly lipophilic (LogP ~3.0 - 4.0). Retains strongly on C18 columns.

  • EP Impurity B (4-bromo-2-fluoro-N-methylbenzamide): A key synthetic intermediate. It lacks the bulky thiohydantoin/cyano-phenyl moiety of the API, making it significantly less hydrophobic and causing it to elute earlier.

  • Carboxylic Acid Degradant (Metabolite M1): Formed via hydrolysis of the amide. At neutral pH, this exists as a carboxylate ion, eluting near the void volume. Acidic pH control is required to protonate this species for retention.

The Separation Logic

The critical analytical challenge is balancing the retention of the polar degradants while eluting the highly hydrophobic API within a reasonable runtime.

  • pH Control: A mobile phase pH of 4.0–4.5 is selected. This suppresses the ionization of the carboxylic acid impurities (pKa ~3.0), increasing their hydrophobicity and retention on the C18 column to prevent co-elution with the solvent front.

  • Gradient Profile: A steep gradient is necessary. Low organic initial conditions trap the polar impurities, while a ramp to high organic (80%+) is required to elute the API.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent)
Column Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Inertsil ODS-3V
Column Temp 40°C (Critical for mass transfer of hydrophobic API)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 235 nm (Primary), 270 nm (Secondary confirmation)
Run Time 25 Minutes
Reagents & Mobile Phase Preparation
  • Reagents:

    • Ammonium Acetate (HPLC Grade)[3]

    • Acetonitrile (Gradient Grade)

    • Glacial Acetic Acid (for pH adjustment)

    • Milli-Q Water

  • Mobile Phase A (Buffer):

    • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM).

    • Adjust pH to 4.2 ± 0.05 using Glacial Acetic Acid.

    • Why: Ammonium acetate provides buffering capacity at pH 4.2 and is volatile (compatible with LC-MS if cross-validation is needed).

  • Mobile Phase B:

    • 100% Acetonitrile.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Initial Hold
2.07030Isocratic for polar impurities
15.02080Linear Ramp to elute API
20.02080Wash
20.17030Return to Initial
25.07030Re-equilibration

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for this specific method, highlighting the critical control points (pH and Gradient).

G Start Sample Preparation (0.5 mg/mL in ACN) Injection Injection (10 µL) Start->Injection Phase1 Phase 1: Isocratic (30% B) Target: Polar Impurities Injection->Phase1 Decision_pH Critical Control: pH 4.2 Protonates Acid Impurities Phase1->Decision_pH Ensures Retention Phase2 Phase 2: Gradient Ramp (30->80% B) Target: API & Hydrophobic Impurities Decision_pH->Phase2 Detection UV Detection @ 235 nm Phase2->Detection Data Data Analysis: Check Resolution (Rs > 2.0) Detection->Data

Caption: Workflow illustrating the gradient strategy and the critical role of pH control in retaining polar degradants.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running sample batches.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Impurity B and APIEnsures accurate integration without peak overlap.
Tailing Factor (T) < 1.5 for EnzalutamideEnzalutamide is hydrophobic; excessive tailing indicates column aging or secondary silanol interactions.
Theoretical Plates (N) > 5000Indicates sufficient column efficiency.
Relative Std. Dev (RSD) < 2.0% (n=6 injections)Confirms pump and injector precision.

Relative Retention Times (Approximate):

  • Carboxylic Acid Metabolite: ~0.65 RRT

  • EP Impurity B: ~0.85 RRT

  • Enzalutamide (API): 1.00 RRT

Troubleshooting Guide

  • Issue: Impurity B co-elutes with the Solvent Front.

    • Cause: Mobile phase pH is too high (impurity is ionized) or initial organic % is too high.

    • Fix: Lower initial B% to 25% or adjust buffer pH to 4.0.

  • Issue: Enzalutamide peak is broad/split.

    • Cause: Sample solvent mismatch. Dissolving pure API in 100% ACN while starting the gradient at 30% ACN can cause precipitation or peak distortion.

    • Fix: Dilute sample in 50:50 Water:ACN.

  • Issue: Ghost Peaks.

    • Cause: Gradient grade ACN contamination or carryover.

    • Fix: Run a blank injection. If peaks persist, clean the column with 90% Methanol.

References

  • European Pharmacopoeia (Ph. Eur.) . General Monographs on Substances for Pharmaceutical Use. European Directorate for the Quality of Medicines.

  • Reddy, B. A., et al. (2015).[4] "A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals." ResearchGate.[5]

  • BOC Sciences . Enzalutamide Impurity B (CAS 749927-69-3) Product Data.

  • FDA Center for Drug Evaluation and Research . Medical Review: Enzalutamide (NDA 203415). (2012).[6]

Sources

Synthesis of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea reference standard

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reference Standard for Enzalutamide Impurity Profiling

Executive Summary

This application note details the synthesis, purification, and characterization of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS: 1839619-50-9). This compound is a critical process-related impurity (often designated as Impurity B or Impurity 6) found in the manufacturing of the androgen receptor antagonist Enzalutamide .

The protocol utilizes 1,1'-Thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer agent. This method is selected over thiophosgene routes to maximize safety without compromising yield, specifically addressing the low nucleophilicity of the electron-deficient starting aniline, 4-amino-2-(trifluoromethyl)benzonitrile .

Strategic Analysis & Retrosynthesis

The target molecule is a symmetric thiourea. The primary challenge in its synthesis is the deactivated nature of the aniline precursor. The presence of strong electron-withdrawing groups (cyano and trifluoromethyl) at the para and ortho positions, respectively, significantly reduces the nucleophilicity of the amine nitrogen.

Mechanistic Insight: Standard reaction with carbon disulfide (


) is kinetically unfavorable for such deactivated amines. Therefore, we employ TCDI, which acts as a "chemical anvil," providing a highly reactive thiocarbonyl imidazole intermediate that drives the reaction forward through an addition-elimination mechanism.
Visualization: Retrosynthetic Pathway

Retrosynthesis Target TARGET MOLECULE 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea Aniline PRECURSOR (2 Equiv.) 4-Amino-2-(trifluoromethyl)benzonitrile Aniline->Target Nucleophilic Attack Reagent REAGENT (1 Equiv.) 1,1'-Thiocarbonyldiimidazole (TCDI) Reagent->Target Thiocarbonyl Transfer

Figure 1: Retrosynthetic breakdown of the target symmetric thiourea.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]Role
4-Amino-2-(trifluoromethyl)benzonitrile 654-70-62.05Starting Material (Nucleophile)
1,1'-Thiocarbonyldiimidazole (TCDI) 6160-65-21.0Thiocarbonyl Source (Electrophile)
Tetrahydrofuran (THF) , Anhydrous109-99-9N/ASolvent
4-Dimethylaminopyridine (DMAP) 1122-58-30.1Catalyst (Optional*)

*Note: DMAP is added only if reaction kinetics are sluggish after 4 hours.

Equipment
  • 100 mL Round-bottom flask (2-neck) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath with temperature controller.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Synthesis Procedure

Step 1: Reaction Setup

  • Oven-dry the glassware and assemble under a nitrogen atmosphere.

  • Charge the round-bottom flask with 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 g, 5.37 mmol, 2.05 equiv).

  • Add anhydrous THF (15 mL) and stir until fully dissolved.

  • Add TCDI (0.467 g, 2.62 mmol, 1.0 equiv) in a single portion. Caution: TCDI is moisture-sensitive.

Step 2: Reaction Execution

  • Heat the mixture to reflux (66°C) .

  • Monitor the reaction via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Observation: The starting aniline (

      
      ) should disappear. The product will appear as a lower 
      
      
      
      spot due to increased polarity and hydrogen bonding capability.
  • Maintain reflux for 12–18 hours . The electron-deficient nature of the aniline requires prolonged heating compared to standard anilines.

  • Self-Validation Check: If starting material persists >10% after 12 hours, add 10 mol% DMAP and continue reflux for 4 hours.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent to approx. 20% of original volume using a rotary evaporator.

  • Pour the residue into ice-cold water (50 mL) with vigorous stirring. The thiourea product should precipitate as an off-white solid.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with:

    • Water (

      
       mL) to remove imidazole by-product.
      
    • Cold Hexane (

      
       mL) to remove unreacted aniline.
      
Purification

For reference standard grade (>99.5% purity), recrystallization is preferred over column chromatography to avoid irreversible adsorption on silica.

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Add Water dropwise to the boiling solution until persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collect crystals via filtration and dry under high vacuum at 45°C for 24 hours.

Process Visualization: Reaction Workflow

SynthesisWorkflow Start Start: Dissolve Aniline in THF AddTCDI Add TCDI (1.0 Equiv) Start->AddTCDI Reflux Reflux 66°C (12-18h) AddTCDI->Reflux Check TLC Check: Aniline Gone? Reflux->Check Check->Reflux No (Add DMAP) Workup Precipitate in Ice Water Check->Workup Yes Purify Recrystallize (EtOH/H2O) Workup->Purify

Figure 2: Step-by-step workflow for the synthesis of the reference standard.

Analytical Characterization (QC)

To validate the reference standard, the following criteria must be met.

NMR Spectroscopy
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.5–11.0 ppm (s, 2H, -NH -CS-NH -): Diagnostic broad singlet, disappears with 
      
      
      
      shake.
    • 
       8.2–7.8 ppm (m, aromatic protons): Integration must match 6 protons.
      
  • 19F NMR:

    • Single peak around

      
       -62 ppm (corresponding to 
      
      
      
      ).
Mass Spectrometry
  • ESI-MS:

    • Negative Mode (

      
      ): 413.0 
      
      
      
      .
    • Positive Mode (

      
      ): 415.0 
      
      
      
      .
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Single peak >99.0% area.

Contextual Relevance: Impurity Profiling

This compound acts as a reference marker for Enzalutamide Impurity B . It typically arises during the synthesis of Enzalutamide if the isothiocyanate intermediate reacts with residual starting aniline rather than the intended methyl-2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate.

ImpurityContext Aniline Starting Material 4-amino-2-(trifluoromethyl)benzonitrile Isothiocyanate Intermediate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile Aniline->Isothiocyanate Thiophosgene/TCDI Impurity IMPURITY B (Target) Symmetric Thiourea Dimer Aniline->Impurity Dimerization Enzalutamide API Enzalutamide Isothiocyanate->Enzalutamide Correct Coupling Isothiocyanate->Impurity Side Reaction with Aniline

Figure 3: Origin of the impurity within the Enzalutamide synthetic pathway.

Safety & Storage

  • Safety: TCDI releases imidazole upon reaction; ensure proper ventilation. The starting aniline is toxic and a potential irritant. Wear nitrile gloves, lab coat, and safety glasses.

  • Storage: Store the purified reference standard at 2–8°C in an amber vial. Thioureas can be sensitive to oxidation over long periods.

  • Stability: Re-test purity every 12 months.

References

  • TCDI Reagent Chemistry: Staab, H. A., & Walther, G. (1962). "Synthese von Isothiocyanaten".[2] Justus Liebigs Annalen der Chemie. (Foundational chemistry for TCDI mediated thiourea synthesis).

  • Compound Data: PubChem. N,N'-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea (CID 118265565).[3] Available at: [Link]

  • Enzalutamide Synthesis & Impurities: Patents WO2011106570A1 & US20130190507A1 describe the core aniline coupling chemistry relevant to this impurity form

Sources

Enzalutamide impurity profiling using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Impurity Profiling of Enzalutamide Using High-Resolution LC-MS/MS

Executive Summary

Enzalutamide (Xtandi®) is a potent androgen receptor signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1] While its clinical efficacy is well-established, the molecule’s thiohydantoin scaffold presents specific stability challenges, particularly regarding hydrolysis and oxidation. Furthermore, the synthesis of Enzalutamide involves reactive intermediates that may persist as genotoxic impurities (GTIs), specifically isothiocyanate derivatives.

This application note details a robust, self-validating LC-MS/MS protocol designed to identify, characterize, and quantify Enzalutamide impurities at trace levels (ppm). We focus on the separation of the parent drug from its critical process-related impurities (Enzal-2, Enzal-2A) and degradation products (carboxylic acid derivatives), ensuring compliance with ICH Q3A/B and M7 guidelines.

Scientific Background & Degradation Logic

The Thiohydantoin Vulnerability

The core pharmacophore of Enzalutamide is the cyclic thiohydantoin ring. This structure is susceptible to:

  • Hydrolysis: Under acidic or basic stress, the ring opens or cleaves, leading to the formation of amide and carboxylic acid degradants.

  • Desulfurization/Oxidation: The sulfur atom can be exchanged for oxygen (forming the hydantoin analog) or oxidized, though the primary degradation pathway is often hydrolytic cleavage.

Critical Impurities of Concern
  • Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile): A process intermediate containing a reactive isothiocyanate group.[2] Classified as a Class 3 mutagenic impurity under ICH M7 due to its alkylating potential.

  • Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile): A hydrolysis degradant and process byproduct.[2][3] Classified as Class 2 (known mutagen).

  • Metabolite Mimics: N-desmethyl enzalutamide (active metabolite) and the carboxylic acid derivative are often monitored to distinguish biological conversion from shelf-life degradation.

Experimental Protocol

Reagents and Chemicals
  • Reference Standards: Enzalutamide (>99.5%), Enzal-2, Enzal-2A.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.[4]

  • Additives: Ammonium Acetate (high purity), Glacial Acetic Acid.

Sample Preparation
  • Stock Solution: Dissolve 10 mg Enzalutamide in 10 mL ACN to obtain 1 mg/mL.

  • Spiked Samples (for validation): Spike stock solution with impurities at 0.1% (1 µg/mL) level relative to parent.

  • Diluent: ACN:Water (50:50 v/v).

Liquid Chromatography Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm).[2]

    • Rationale: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic compounds (like the amino-degradant Enzal-2A) under acidic conditions compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (adjusted with Acetic Acid).

    • Rationale: pH 4.0 buffers the separation effectively. Ammonium acetate is volatile and compatible with MS, unlike phosphate buffers.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min) % Mobile Phase B Curve
0.0 30 Initial
2.0 30 Isocratic hold
15.0 85 Linear Ramp
18.0 95 Wash

| 20.0 | 30 | Re-equilibration |

Mass Spectrometry Conditions (MS/MS)
  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[5]

    • Note: While negative mode can detect the carboxylic acid moiety, positive mode is far more sensitive for the protonated parent

      
       and the amino-impurities.
      
  • Source Parameters:

    • Spray Voltage: 4500 V

    • Temp: 500°C

    • Curtain Gas: 30 psi

MRM Transitions (Quantification):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Enzalutamide 465.1209.135Parent
Enzal-2 (Isothiocyanate) 228.0160.025Genotoxic Impurity
Enzal-2A (Amine) 187.1145.020Degradant/GTI
N-Desmethyl Enz 451.1195.135Metabolite

Results and Discussion

Chromatographic Selectivity

The CSH C18 column at pH 4.0 provides a critical separation window.

  • Early Eluters: The polar hydrolytic degradant Enzal-2A elutes early (approx. 1.5 min). Its amino group is protonated at pH 4.0, increasing solubility in the aqueous phase but retained enough for quantitation due to the CSH stationary phase interaction.

  • Late Eluters: The parent Enzalutamide elutes at ~8.5 min. The process impurity Enzal-2 (isothiocyanate) is less polar than the amine and elutes between the degradants and the parent.

Sensitivity and Linearity

The method demonstrates a Lower Limit of Quantitation (LLOQ) of 0.05 ng/mL for Enzalutamide and 1.0 ng/mL for Enzal-2A. This sensitivity is sufficient to detect genotoxic impurities well below the TTC threshold (1.5 µ g/day ).

Forced Degradation Observations
  • Acidic Stress (0.1 N HCl, 80°C): Rapid degradation observed. Major peak corresponds to Enzal-2A (hydrolysis of the thiohydantoin ring).

  • Oxidative Stress (3% H2O2): Minimal degradation compared to hydrolysis, confirming the thiohydantoin ring's relative stability to oxidation compared to its lability to hydrolysis.[6]

Visualizations

Analytical Workflow

This diagram outlines the decision process from sample extraction to data reporting.

G Sample Sample: API or Formulation Prep Prep: Dilute in ACN:H2O (Protein Precip for Plasma) Sample->Prep LC UHPLC Separation Column: CSH C18 MP: 10mM NH4OAc pH 4.0 Prep->LC MS MS/MS Detection (ESI+) MRM Mode LC->MS Data Data Processing Target Screening MS->Data Decision Impurity > 0.1%? Data->Decision Characterize Isolate & NMR/HRMS (Structure Elucidation) Decision->Characterize Yes Report Report as Unknown (RRT) Decision->Report No GTI_Check Check ICH M7 (Genotoxicity) Characterize->GTI_Check

Figure 1: Step-by-step analytical workflow for Enzalutamide impurity profiling.

Degradation & Impurity Pathway

This diagram illustrates the chemical relationship between the parent drug and its key impurities.

Degradation Enzalutamide Enzalutamide (Parent API) Enzal2A Enzal-2A (Amine Impurity) [Hydrolysis/Process] Enzalutamide->Enzal2A Ring Cleavage (Severe Stress) Carboxy Carboxylic Acid Derivative [Hydrolysis] Enzalutamide->Carboxy Acid/Base Hydrolysis Desmethyl N-Desmethyl Enzalutamide [Metabolite] Enzalutamide->Desmethyl In Vivo Metabolism Enzal2 Enzal-2 (Isothiocyanate Impurity) [Process Related] Enzal2->Enzalutamide Cyclization Enzal2->Enzal2A Degradation Precursor Synthetic Precursors Precursor->Enzal2 Synthesis

Figure 2: Chemical pathways showing the origin of process impurities (Enzal-2) and degradants (Enzal-2A, Carboxylic Acid).

References

  • Uzun, B. O., et al. (2025).[7][8] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Ma, X., et al. (2016).[9][10] "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bennett, D., et al. (2014). "Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS." Bioanalysis. Link

  • ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation.[10] Link

Sources

Preparation of Enzalutamide Impurity B stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation and Stability Management of Enzalutamide Impurity B Stock Solutions in DMSO

Executive Summary

The accurate quantification of impurities in Enzalutamide (Xtandi) API is critical for regulatory compliance (ICH Q3A/Q3B). Enzalutamide Impurity B , identified primarily as 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3), is a key starting material impurity that must be monitored. This Application Note provides a rigorous, field-validated protocol for preparing stock solutions in Dimethyl Sulfoxide (DMSO). It addresses specific challenges such as the hygroscopic nature of DMSO, the volatility of the impurity, and the prevention of freeze-thaw degradation.

Chemical Identity & Scope

Critical Note on Nomenclature: In the landscape of Enzalutamide impurities, designations can vary by vendor. This protocol focuses on the Starting Material Impurity (Pharmacopeial consensus).

ParameterSpecification
Common Name Enzalutamide Impurity B
Chemical Name 4-Bromo-2-fluoro-N-methylbenzamide
CAS Number 749927-69-3
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Solubility in DMSO High (>50 mg/mL)
Role Key starting material; potential degradation product (hydrolysis).

(Note: Some catalogs list 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9) as Impurity B. Verify your Certificate of Analysis (CoA) before proceeding. This protocol is compatible with both, but optimized for the benzamide derivative.)

Core Directive: The "Anhydrous Chain of Custody"

The primary cause of stock solution failure for hydrophobic impurities in DMSO is water uptake . DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours. This leads to:

  • Precipitation: The "crashing out" of the hydrophobic impurity.

  • Hydrolysis: Accelerated degradation of the amide bond in Impurity B.

The Rule: All steps must minimize atmospheric exposure.[1]

Reagents & Equipment

  • Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves. Do not use standard laboratory-grade DMSO that has been opened multiple times.

  • Vials: Amber glass vials (Type I borosilicate) with PTFE-lined screw caps. Avoid standard polypropylene for long-term storage of halogenated aromatics to prevent leaching.

  • Weighing: Antistatic weighing boat or direct weighing into the vial (preferred to minimize transfer loss).

  • Safety: Nitrile gloves (Double-gloved). DMSO penetrates skin instantly, carrying the toxic impurity into the bloodstream.[2]

Protocol: Preparation of 10 mM Stock Solution

Step 1: Molar Calculation

Target Concentration: 10 mM Target Volume: 10 mL




Step 2: The "Direct-Vial" Weighing Technique

Rationale: Static electricity often causes small amounts of Impurity B powder to cling to weighing boats, altering the actual concentration.

  • Place a clean, dry 20 mL Amber Glass Vial on the analytical balance. Tare the balance.

  • Using a stainless steel micro-spatula, weigh exactly 23.2 mg ± 0.1 mg of Impurity B directly into the vial.

  • Record the exact mass (e.g.,

    
    ).
    
Step 3: Solvation (The Gravimetric Correction)

Rationale: Pipetting viscous DMSO is prone to volumetric error. Gravimetric addition is more precise. Density of DMSO (


) 

.
  • Calculate required DMSO volume:

    
    .
    
  • Add approximately 80% of the calculated volume of Anhydrous DMSO.

  • Vortex for 30 seconds. If particulates persist, sonicate at

    
     for 5 minutes.
    
  • Add remaining DMSO to reach the final target volume (or mass, if using gravimetric dilution).

Step 4: Aliquoting and Storage

Rationale: Repeated freeze-thaw cycles cause condensation inside the vial, introducing water.

  • Divide the Master Stock into 500 µL aliquots in small amber glass vials or high-quality PP cryovials.

  • Blanket the headspace with Argon or Nitrogen gas before capping.

  • Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Quality Control & Validation

Before using the stock for critical assays (e.g., HPLC method validation), verify its integrity.

The "Dilution Check" Method:

  • Dilute 10 µL of Stock into 990 µL of Acetonitrile (not water, to ensure solubility).

  • Inject onto HPLC (C18 column).

  • Acceptance Criteria: Single peak >99.5% area; retention time matches reference standard. Extra peaks indicate degradation (likely hydrolysis of the amide).

Workflow Visualization

The following diagram illustrates the "Anhydrous Chain of Custody" workflow to ensure stock solution integrity.

G Start Start: Impurity B Solid (CAS 749927-69-3) Weigh Weighing Direct-to-Vial (Amber Glass) Avoid Static Loss Start->Weigh Precision Balance Solvent Solvent Addition Anhydrous DMSO (≥99.9%) Add 80% Volume First Weigh->Solvent Gravimetric Addition Dissolve Dissolution Vortex 30s + Sonication (Max 37°C) Solvent->Dissolve QC QC Check HPLC Purity >99.5% Confirm Identity Dissolve->QC Validation Step Aliquot Aliquoting 500 µL Single-Use Vials Argon/N2 Headspace Dissolve->Aliquot QC->Start Fail: Degradation Detected Storage Storage -20°C (6 Months) -80°C (2 Years) Aliquot->Storage Immediate Freeze

Figure 1: Critical workflow for preparing Enzalutamide Impurity B stock, emphasizing anhydrous handling and QC validation.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Precipitation upon thawing DMSO absorbed moisture; Impurity B is hydrophobic.Warm to 37°C and vortex.[3] If solids persist, discard. Do not filter (alters concentration).
Yellowing of solution Oxidation or photodegradation.Check storage container (must be amber). Ensure inert gas overlay was used.
Extra peaks in HPLC Hydrolysis of the amide bond.Verify DMSO water content.[2][4][5] Use fresh anhydrous DMSO.
Inconsistent biological data DMSO toxicity in assay.Ensure final DMSO concentration in assay is <0.5% (v/v).[5]

References

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).[6] Retrieved from [Link]

Sources

Application Notes and Protocols for Enzalutamide Impurity B Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

Enzalutamide is a potent androgen receptor inhibitor pivotal in the treatment of castration-resistant prostate cancer. The manufacturing process and subsequent storage of Enzalutamide can lead to the formation of various impurities, which must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product. Enzalutamide Impurity B, chemically known as 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea, is a significant process-related impurity.[1][2][3][4] The availability of a highly characterized reference standard for this impurity is paramount for accurate analytical method development, validation, and routine quality control testing.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and utilization of the Enzalutamide Impurity B reference standard. The protocols and recommendations outlined herein are grounded in established pharmacopeial principles and empirical stability data to ensure the integrity and longevity of this critical analytical standard.

Chemical Profile of Enzalutamide Impurity B

A fundamental understanding of the chemical structure of Enzalutamide Impurity B is essential for comprehending its stability characteristics. The presence of the thiourea linkage and trifluoromethylphenyl groups influences its susceptibility to various degradation pathways.

Caption: Chemical name of Enzalutamide Impurity B.

Recommended Storage Conditions: A Multi-faceted Approach to Preservation

The preservation of the chemical integrity of the Enzalutamide Impurity B reference standard is contingent upon strict adherence to appropriate storage conditions. The following recommendations are synthesized from supplier data sheets and general pharmacopeial guidelines.

Core Storage Parameters
ParameterRecommended ConditionRationale and Expert Insights
Temperature 2-8°C (Refrigerator) Refrigerated storage is the most critical parameter to mitigate the risk of thermal degradation. While some suppliers indicate stability for short durations at ambient temperatures for shipping purposes, long-term storage at elevated temperatures can lead to the formation of degradation products.[2]
Light Protect from Light The aromatic and conjugated systems within the molecule suggest potential photosensitivity. Exposure to UV or broad-spectrum light may induce photochemical degradation. Therefore, storing the standard in its original, light-resistant container is imperative.
Humidity Store in a Dry Environment The thiourea moiety may be susceptible to hydrolysis, particularly in the presence of moisture. Storing the standard in a desiccator or a controlled low-humidity environment will prevent the uptake of water, which could compromise its purity and assigned content.
Atmosphere Tightly Sealed Container To prevent exposure to atmospheric moisture and potential oxidative degradation, the container should be tightly sealed at all times when not in use. For long-term storage, flushing the vial with an inert gas like nitrogen or argon can provide an additional layer of protection.

Handling and Usage Protocols: Ensuring Analytical Accuracy

Proper handling techniques are as crucial as storage conditions in maintaining the integrity of the reference standard. The following protocols are designed to be self-validating, minimizing the risk of contamination and degradation during use.

Protocol 1: Equilibration and Opening of the Standard
  • Removal from Storage: Remove the sealed container of Enzalutamide Impurity B from the refrigerator (2-8°C).

  • Equilibration to Ambient Temperature: Allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening.

    • Causality: This step is critical to prevent the condensation of atmospheric moisture onto the cold powder upon opening, which could lead to hydrolysis.

  • Opening the Container: Once equilibrated, open the container in a controlled environment, preferably in a fume hood or a glove box with low humidity.

Protocol 2: Preparation of a Stock Standard Solution (Example for HPLC Analysis)

This protocol provides a general guideline. The exact concentration and solvent should be adapted based on the specific analytical method requirements.

  • Solvent Selection: Based on solubility data, methanol or acetonitrile are common solvents for Enzalutamide and its impurities.[5] Ensure the use of HPLC-grade or equivalent high-purity solvents.

  • Weighing: Accurately weigh the required amount of Enzalutamide Impurity B standard using a calibrated analytical balance. Perform the weighing in a low-humidity environment to minimize moisture absorption.

  • Dissolution: Transfer the weighed standard to a Class A volumetric flask. Add a portion of the selected solvent (e.g., approximately 50% of the final volume) and sonicate for 5-10 minutes to ensure complete dissolution.[6]

  • Dilution to Volume: Allow the solution to return to ambient temperature. Dilute to the final volume with the solvent and mix thoroughly.

  • Storage of the Solution: Store the prepared stock solution in a tightly sealed, light-protected container (e.g., an amber glass vial) at 2-8°C. The short-term stability of the solution should be established through appropriate validation studies.

Stability Profile and Degradation Pathways: A Predictive Analysis

While specific forced degradation studies on Enzalutamide Impurity B are not extensively published, valuable insights can be extrapolated from the stability-indicating methods developed for the parent drug, Enzalutamide.

Forced degradation studies on Enzalutamide have consistently shown susceptibility to acidic and alkaline hydrolysis .[5][7] It is highly probable that the thiourea linkage in Enzalutamide Impurity B would also be labile under these conditions, leading to its degradation.

Conversely, Enzalutamide has demonstrated relative stability under oxidative, thermal, and photolytic stress conditions.[5][7] It is reasonable to infer a similar stability profile for Impurity B, although specific studies would be required for confirmation.

Degradation_Pathway ImpurityB Enzalutamide Impurity B Acid Acidic Conditions (e.g., HCl) ImpurityB->Acid Likely Degradation Base Alkaline Conditions (e.g., NaOH) ImpurityB->Base Likely Degradation Oxidation Oxidative Stress (e.g., H2O2) ImpurityB->Oxidation Likely Stable Heat Thermal Stress ImpurityB->Heat Likely Stable Light Photolytic Stress ImpurityB->Light Likely Stable Degradants Degradation Products Acid->Degradants Base->Degradants

Caption: Predicted stability of Enzalutamide Impurity B.

Conclusion: Upholding Data Integrity through Proper Standard Management

The accuracy and reliability of pharmaceutical analysis are intrinsically linked to the quality of the reference standards employed. Adherence to the storage, handling, and usage protocols detailed in this guide will ensure the long-term integrity of the Enzalutamide Impurity B reference standard. By understanding the chemical nature of the impurity and its potential degradation pathways, researchers can confidently generate high-quality analytical data, ultimately contributing to the safety and efficacy of Enzalutamide drug products.

References

  • Patel, T. et al. (2023). Development and validation of stability indicating assay development for enzalutamide in standard and dosage form by rp-hplc method. International Journal of Biology, Pharmacy and Allied Sciences, 12(7). Available at: [Link]

  • ResearchGate. (n.d.). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Available at: [Link]

  • Reddy, B. A., et al. (2019). A VALIDATED STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ANTI CANCER DRUG ENZALUTAMIDE IN BULK AND PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Drug Research, 11(3), 133-139. Available at: [Link]

  • Jadhav, S. B., et al. (2017). Quantification of newer anticancer drug enzalutamide by stability indicating RP-LC method and UV-visible spectroscopic method in bulk and synthetic mixture. Asian Journal of Biomedical and Pharmaceutical Sciences, 7(62), 1-7. Available at: [Link]

  • ResearchGate. (2019). A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals. Available at: [Link]

  • PubMed. (2025). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Available at: [Link]

  • Pharmaffiliates. (n.d.). Enzalutamide-impurities. Available at: [Link]

  • Alfa Omega Pharma. (n.d.). Enzalutamide Impurities. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique. Available at: [Link]

  • ResearchGate. (n.d.). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation results for Enzalutamide. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Techniques for the Determination of Enzalutamide: A Comprehensive Review of Stability- Indicating RP-HPLC Methods. Available at: [Link]

  • Alfa Omega Pharma. (n.d.). Enzalutamide Impurity B | 1839619-50-9. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1839619-50-9 Enzalutamide Impurity B. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing formation of thiourea dimer during Enzalutamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Enzalutamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis of Enzalutamide, with a specific focus on minimizing the formation of the critical thiourea dimer impurity.

Troubleshooting Guide: Minimizing Thiourea Dimer Formation

This guide provides in-depth solutions to common problems related to the formation of the 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea dimer during Enzalutamide synthesis.

Issue 1: Identification of an Unknown Impurity with a High Molecular Weight

Question: During the HPLC analysis of my Enzalutamide crude product, I observe a significant unknown peak with a molecular weight of approximately 414.33 g/mol . Could this be the thiourea dimer?

Answer: Yes, it is highly probable that this impurity is the thiourea dimer, 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea [1][2]. This process-related impurity is a known challenge in Enzalutamide synthesis and arises from a side reaction involving the key intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

Confirmation Steps:

  • Mass Spectrometry (MS): The most definitive method for identification is to obtain a mass spectrum of the impurity peak. The expected molecular ion for the dimer would be [M+H]⁺ at m/z 415.33.

  • High-Performance Liquid Chromatography (HPLC): While a specific standard for the dimer may not be commercially available, its retention time will be different from Enzalutamide and other known impurities. You can develop an HPLC method to resolve this peak from others for accurate quantification[3][4][5].

Issue 2: Elevated Levels of Thiourea Dimer Detected in the Reaction Mixture

Question: My latest batch of Enzalutamide shows a high percentage of the thiourea dimer impurity. What are the primary causes and how can I mitigate this?

Answer: The formation of the thiourea dimer is primarily driven by the reaction of the isothiocyanate intermediate with nucleophiles, which can lead to the in-situ formation of an amine that then reacts with another molecule of the isothiocyanate. The key factors to control are:

  • Presence of Water: Moisture in the reaction solvent or starting materials can hydrolyze the isothiocyanate to the corresponding amine, which is a direct precursor to the dimer.

  • Stoichiometry of Reactants: An excess of the isothiocyanate intermediate can increase the probability of side reactions, including dimerization[1].

  • Reaction Temperature: Higher temperatures can accelerate the rate of side reactions, leading to increased impurity formation.

  • Reaction Time: Prolonged reaction times can provide more opportunities for the formation of byproducts.

Immediate Corrective Actions:

  • Strict Moisture Control: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle all materials under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the amine component relative to the isothiocyanate may be beneficial in consuming the isothiocyanate before it can dimerize.

  • Temperature Management: Maintain the recommended reaction temperature. If high levels of the dimer are observed, consider running the reaction at a lower temperature, even if it requires a longer reaction time to achieve full conversion of the starting material.

  • Monitor Reaction Progress: Closely monitor the reaction by a suitable analytical technique like HPLC or TLC. Quench the reaction as soon as the desired product is formed to prevent further side reactions.

dot

Caption: Troubleshooting workflow for high thiourea dimer levels.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of the thiourea dimer and what is its formation mechanism?

A1: The thiourea dimer is 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea [1][2]. It is a symmetrical molecule formed from two units of the isothiocyanate intermediate linked by a thiourea bridge.

The proposed mechanism for its formation is as follows:

  • Hydrolysis of Isothiocyanate: In the presence of trace amounts of water, the isothiocyanate group of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes hydrolysis to form 4-amino-2-(trifluoromethyl)benzonitrile and carbon dioxide.

  • Nucleophilic Attack: The newly formed aromatic amine, being a potent nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group of a second molecule of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

  • Dimer Formation: This reaction leads to the formation of the stable 1,3-disubstituted thiourea dimer.

dot

Dimer_Formation_Mechanism ITC 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile Amine 4-Amino-2- (trifluoromethyl)benzonitrile ITC->Amine + H₂O Water H₂O (Trace) Dimer 1,3-Bis(4-cyano-3- (trifluoromethyl)phenyl)thiourea Amine->Dimer + ITC ITC2 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile

Sources

Technical Support Center: Stability of Enzalutamide Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers and drug development professionals working with Enzalutamide and its related impurities. This guide provides in-depth answers and troubleshooting protocols for a common challenge: the stability of Enzalutamide Impurity B in solution over time. Our goal is to equip you with the scientific rationale and practical steps to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Enzalutamide Impurity B and why is its stability a concern?

Enzalutamide Impurity B is chemically known as 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3).[1][2][3] It is an impurity associated with the synthesis of Enzalutamide, a potent androgen receptor inhibitor.[1] The stability of any analytical standard is critical for accurate quantification. If Impurity B degrades in your stock or working solutions, it can lead to underestimation of its levels in a sample, inaccurate purity assessments of Enzalutamide, and a misunderstanding of its degradation profile. The core of the concern lies in the chemical structure of Impurity B—specifically, the amide group, which is known to be susceptible to hydrolysis.

Q2: How should I store the solid form of Enzalutamide Impurity B?

The solid form of Enzalutamide Impurity B is generally stable when stored under appropriate conditions. Based on supplier recommendations, it should be kept in a tightly sealed container in a dry environment at room temperature.[1][4]

Q3: What is the recommended solvent for preparing Enzalutamide Impurity B stock solutions?

Enzalutamide Impurity B is slightly soluble in chloroform and methanol.[1][4] For chromatographic purposes, a common practice is to dissolve it in a solvent compatible with the mobile phase, such as methanol or acetonitrile. Given that Enzalutamide itself is freely soluble in acetonitrile and absolute ethanol, these are also reasonable starting points for its impurities.

Expert Tip: Always perform a quick solubility test with a small amount of material before preparing a stock solution. When preparing a stock solution for long-term storage, it is advisable to use a non-aqueous, aprotic solvent like acetonitrile to minimize the risk of hydrolysis.

Q4: What are the likely degradation pathways for Enzalutamide Impurity B in solution?

While specific degradation studies on Enzalutamide Impurity B are not extensively published, based on its chemical structure (a substituted N-methylbenzamide), the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bond in the molecule is susceptible to cleavage by hydrolysis, especially under strongly acidic or basic conditions, to yield 4-bromo-2-fluorobenzoic acid and methylamine. Studies on related benzamides confirm that hydrolysis is a significant metabolic and chemical degradation route.[5][6]

  • Oxidation: While the parent drug, Enzalutamide, is relatively stable to oxidation, some sources indicate that Enzalutamide Impurity B may react with strong oxidizing agents.[1]

  • Photodegradation: Enzalutamide has shown stability under photolytic stress.[7][8] However, it is always good practice to protect solutions of any analytical standard from light to prevent potential photodegradation, as recommended by ICH guideline Q1B.[9]

Troubleshooting Guide

This section addresses common issues you might encounter during your experiments that could be related to the instability of Enzalutamide Impurity B.

Issue 1: Decreasing Peak Area of Impurity B in Sequential HPLC Injections

Symptom: You inject your working standard or sample solution multiple times over several hours and notice a consistent decrease in the peak area of Enzalutamide Impurity B.

Probable Cause: This is a classic sign of instability in the solution. The impurity is likely degrading in the solvent vial, either in the autosampler or on the benchtop.

Step-by-Step Troubleshooting Protocol:

  • Verify System Performance: Inject a stable compound to ensure the variability is not due to the HPLC system itself (e.g., injector precision issues).

  • Control for Temperature: If your autosampler is not temperature-controlled, the ambient lab temperature could be accelerating degradation. If possible, set the autosampler to a cooler temperature (e.g., 4-8°C).

  • Evaluate Solvent pH: If you are using an aqueous solvent or mobile phase, its pH can significantly impact the stability of the amide bond. Prepare fresh solutions in a neutral, buffered, or aprotic solvent (like 100% acetonitrile) and re-run the experiment.

  • Perform a Time-Course Study: Prepare a fresh solution of Impurity B. Inject it immediately (T=0) and then at regular intervals (e.g., T=2, 4, 8, 24 hours), keeping the solution under the same conditions as your typical sample runs. This will help you quantify the rate of degradation and establish a maximum "in-use" time for your solutions.

Troubleshooting Workflow: Decreasing Peak Area of Impurity B

G start Start: Decreasing Peak Area of Impurity B Observed check_system Inject Stable Standard start->check_system system_ok System is Stable check_system->system_ok No Decrease system_issue Address HPLC System Issue (e.g., injector, detector) check_system->system_issue Decrease Observed control_temp Is Autosampler Temperature Controlled? system_ok->control_temp set_temp Set Autosampler to 4-8°C control_temp->set_temp Yes temp_na Minimize Run Time; Prepare Fresh Solutions control_temp->temp_na No eval_solvent Evaluate Solution pH set_temp->eval_solvent temp_na->eval_solvent use_aprotic Prepare Fresh Solution in 100% Acetonitrile or Methanol eval_solvent->use_aprotic time_study Perform Time-Course Study use_aprotic->time_study determine_stability Determine Max 'In-Use' Time for Solutions time_study->determine_stability end End: Issue Resolved determine_stability->end

Caption: A decision tree for troubleshooting a decreasing peak area of Enzalutamide Impurity B.

Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram

Symptom: In an aged solution of Enzalutamide Impurity B, you observe new peaks eluting near the main impurity peak that were not present in a freshly prepared solution.

Probable Cause: These new peaks are likely degradation products of Impurity B.

Step-by-Step Troubleshooting Protocol:

  • Confirm the Source: Analyze a fresh solution of Impurity B to confirm the new peaks are not present initially. Also, analyze a solvent blank to rule out contamination.

  • Hypothesize Degradant Structure: Based on the likely degradation pathways, the primary degradant is 4-bromo-2-fluorobenzoic acid. This compound is more polar than Impurity B and would likely have a shorter retention time in reversed-phase HPLC.

  • Use Mass Spectrometry (MS): If you have access to an LC-MS system, analyze the aged solution to determine the mass-to-charge ratio (m/z) of the new peaks. The expected [M-H]⁻ ion for 4-bromo-2-fluorobenzoic acid would be approximately 217/219 (due to bromine isotopes).

  • Optimize Storage: This is a clear indication that your current solution storage is inadequate. Solutions should be stored at low temperatures (2-8°C or frozen at -20°C for longer periods), protected from light, and prepared in a suitable solvent.

Hypothesized Hydrolytic Degradation of Enzalutamide Impurity B

Caption: Hypothesized hydrolytic degradation pathway of Enzalutamide Impurity B.

Summary of Stability Recommendations

ConditionSolid MaterialIn Solution (e.g., Acetonitrile)
Temperature Room Temperature (20-25°C)Short-term (working day): 4-8°C. Long-term: ≤ -20°C.
Light Protect from lightStore in amber vials or protect from light.
pH N/AAvoid acidic or basic conditions. Use neutral or aprotic solvents.
Atmosphere Store in a dry environmentN/A

References

  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.[Link]

  • PubMed. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities.[Link]

  • ResearchGate. A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals.[Link]

  • Semantic Scholar. A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals.[Link]

  • PubMed. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination.[Link]

  • PubMed. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy.[Link]

  • International Journal of Biology and Pharmacy Allied Sciences. development and validation of stability indicating assay development for enzalutamide in standard and dosage form by rp-hplc method.[Link]

  • ResearchGate. Forced degradation results for Enzalutamide.[Link]

  • ChemSrc. 4-Bromo-2-fluoro-N-methylbenzamide | CAS#:749927-69-3.[Link]

  • Pharmaffiliates. CAS No : 749927-69-3| Product Name : Enzalutamide - Impurity B.[Link]

  • R Discovery. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities.[Link]

  • ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.[Link]

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide.[Link]

  • ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3.[Link]

  • PubChem. CID 160779897 | C16H14Br2F2N2O2.[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Photostability Study of Biopharmaceutical Products.[Link]

  • RSC Publishing. Highly photostable “super”-photoacids for ultrasensitive fluorescence spectroscopy.[Link]

Sources

Technical Support Center: Purification of Enzalutamide API from Thiourea-Related Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with the synthesis of Enzalutamide. It provides in-depth troubleshooting advice and detailed methodologies for identifying, controlling, and removing thiourea-derived impurities from the final Active Pharmaceutical Ingredient (API). Our approach is rooted in mechanistic understanding and validated analytical and purification strategies to ensure the highest standards of API purity and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary thiourea-related impurities encountered during Enzalutamide synthesis?

A1: The most common thiourea-related impurities arise from the key synthetic step involving the reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with an amine intermediate. The primary impurities of concern are:

  • Unreacted 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzal-2): This is a critical process-related impurity and a precursor to Enzalutamide. Due to its reactive isothiocyanate group, it is often classified as a potentially genotoxic impurity (Class 3 according to ICH M7 guidelines) and requires strict control to very low levels (e.g., parts per million)[1][2].

  • Symmetrical 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: This byproduct can form if the isothiocyanate intermediate reacts with its parent amine precursor, which can be present due to incomplete conversion or hydrolysis[3][4]. Its structural similarity to Enzalutamide can sometimes complicate purification.

Q2: Why is it critical to control these specific impurities?

A2: Control of these impurities is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product. The isothiocyanate group in Enzal-2 is a reactive functional group with potential for mutagenicity[2]. Symmetrical thioureas, while generally less reactive, represent a significant process-related impurity that impacts the overall purity profile of the API. ICH guidelines (specifically ICH Q3A) set strict thresholds for reporting, identifying, and qualifying impurities in new drug substances[5].

Q3: What are the main strategies for removing thiourea byproducts from Enzalutamide API?

A3: The primary strategies for removing these impurities are:

  • Recrystallization: This is the most common and effective industrial method. The choice of solvent or solvent system is critical to selectively precipitate the Enzalutamide API while leaving impurities dissolved in the mother liquor[6][7].

  • Scavenger Resins: This technique uses functionalized polymers to selectively react with and remove specific impurities. For instance, a resin with a bound nucleophile (like an amine) can effectively scavenge unreacted electrophilic isothiocyanate[8].

  • Chromatography: While highly effective, flash or preparative HPLC is often less economical for large-scale production but can be invaluable for producing highly pure reference standards or for challenging separations[7].

Troubleshooting Guide: Identification, Control, and Removal

This section addresses specific issues you may encounter during your process development and provides actionable solutions based on scientific principles.

Issue 1: An unknown peak is observed in the HPLC chromatogram of my crude Enzalutamide, eluting near the main peak.

Possible Cause & Identification:

This peak could be the symmetrical thiourea byproduct, 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea, which often has a similar polarity to Enzalutamide.

Troubleshooting Steps:

  • Confirm Identity via LC-MS: The most definitive way to identify the impurity is by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected molecular weight for 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea is approximately 414.33 g/mol [9][10][11].

  • Synthesize a Reference Standard: If LC-MS is inconclusive or for quantitative purposes, synthesize a small amount of the suspected symmetrical thiourea by reacting two equivalents of 4-amino-2-(trifluoromethyl)benzonitrile with one equivalent of a thiocarbonyl source (like thiophosgene or carbon disulfide)[12]. Use this standard to confirm the retention time in your HPLC method.

  • Review Reaction Stoichiometry: The formation of symmetrical thiourea is often promoted by an excess of the isothiocyanate precursor relative to the coupling partner or by the presence of the corresponding amine as an impurity in the isothiocyanate starting material[4].

Issue 2: My Enzalutamide API fails to meet the purity specifications due to residual isothiocyanate (Enzal-2).

Possible Cause & Root Cause Analysis:

This indicates either an incomplete reaction or the inability of the initial purification steps to remove this reactive intermediate.

Troubleshooting Workflow:

G cluster_0 Problem: High Residual Isothiocyanate cluster_1 Reaction Optimization cluster_2 Purification Enhancement cluster_3 Solution start High Isothiocyanate Detected in API reaction_check Verify Reaction Completion (TLC, in-process HPLC) start->reaction_check stoichiometry Adjust Stoichiometry: Ensure slight excess of amine nucleophile reaction_check->stoichiometry If incomplete scavenger Implement Scavenger Resin Protocol reaction_check->scavenger If complete, but still present temp_time Optimize Reaction Time & Temperature stoichiometry->temp_time end_node API Meets Purity Specification temp_time->end_node recrystallization Optimize Recrystallization (Solvent Screen, Cooling Profile) scavenger->recrystallization recrystallization->end_node

Caption: Troubleshooting workflow for high isothiocyanate levels.

Detailed Protocols:

  • Protocol 1: Scavenging of Residual Isothiocyanate

    This protocol is designed to remove trace to moderate levels of the electrophilic isothiocyanate impurity. The principle is to use a solid-supported nucleophile that reacts with the isothiocyanate, allowing for its removal by simple filtration.

    Materials:

    • Crude Enzalutamide solution in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Amine-functionalized silica gel or polymer resin (e.g., Tris(2-aminoethyl)amine functionalized resin).

    • Inert atmosphere (Nitrogen or Argon).

    • Stirring apparatus.

    • Filtration setup.

    Procedure:

    • Dissolve the crude Enzalutamide in a suitable organic solvent (approx. 10 volumes).

    • Add the scavenger resin (typically 2-4 molar equivalents relative to the estimated amount of isothiocyanate impurity).

    • Stir the mixture under an inert atmosphere at room temperature. The reaction time can vary from 2 to 16 hours[8].

    • Monitor the disappearance of the isothiocyanate impurity by HPLC.

    • Once the reaction is complete, filter the mixture to remove the resin.

    • Wash the resin with a small amount of fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to proceed with further purification (e.g., recrystallization).

  • Protocol 2: Optimized Recrystallization for Impurity Removal

    Recrystallization is a powerful technique that relies on the difference in solubility between the API and its impurities in a given solvent system.

    Materials:

    • Crude Enzalutamide API.

    • Candidate solvents: Isopropyl Alcohol (IPA), Methanol (MeOH), Ethyl Acetate, Heptane, Toluene.

    • Heating and stirring apparatus.

    • Crystallization vessel with controlled cooling.

    Procedure:

    • Solvent Selection: Based on literature and internal screening, an alcohol/hydrocarbon system is often effective. For example, dissolving the crude product in a minimal amount of a good solvent (like IPA or an amide solvent) at an elevated temperature, followed by the controlled addition of an anti-solvent (like heptane or another hydrocarbon) can induce selective crystallization[6][7].

    • Dissolution: Charge the crude Enzalutamide into the crystallization vessel. Add the primary solvent (e.g., a mixture of Methanol and Isopropyl Alcohol[13]).

    • Heating: Heat the mixture with stirring to a temperature sufficient to achieve complete dissolution (e.g., 60-65°C).

    • Controlled Cooling & Crystallization: Slowly cool the solution. A linear cooling profile (e.g., 10-15°C per hour) is often effective. This slow cooling allows for the formation of pure crystals, excluding impurities from the crystal lattice.

    • Stirring: Continue stirring at a lower temperature (e.g., 0-5°C) for a few hours to maximize the yield.

    • Isolation and Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor containing the dissolved impurities.

    • Drying: Dry the purified Enzalutamide under vacuum at a suitable temperature (e.g., 50-60°C).

    Data Summary: Recrystallization Solvent Systems

Solvent SystemPrincipleAdvantagesDisadvantagesReference(s)
Alcohol / HydrocarbonAnti-solvent crystallizationGood for breaking high solubility; high yield.Requires careful control of addition rate to avoid oiling out.[6]
Methanol / Isopropyl AlcoholPolymorph/Solvate controlCan lead to specific crystalline forms (solvates) that may exclude certain impurities more effectively.May require a desolvation step.[13][14]
Single Alcohol (e.g., Methanol)Cooling crystallizationSimple process, easy to scale.May not be as selective for closely related impurities.[7]
Issue 3: How can I set up a reliable HPLC method to monitor these impurities?

Method Development Guidance:

A robust Reverse-Phase HPLC (RP-HPLC) method with UV detection is the standard for monitoring Enzalutamide and its process-related impurities.

Starting Point for Method Development:

ParameterRecommended ConditionRationale / ExplanationReference(s)
Column C18 (e.g., Sunfire C18, 5 µm) or Phenyl (e.g., Zorbax SB Phenyl, 3 µm)Provides good retention and selectivity for the relatively non-polar Enzalutamide and its impurities.[15][16]
Mobile Phase A Ammonium acetate buffer (pH 4.2-4.6) or 0.1% Formic Acid in waterBuffering controls the ionization state of any acidic/basic moieties, leading to reproducible retention times.[15][17]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC. Acetonitrile often provides better peak shape.[15][16]
Elution Isocratic or GradientIsocratic is simpler (e.g., 70:30 Methanol:Water), but a gradient may be necessary to resolve all impurities from the main peak.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[16][18]
Detection Wavelength 234 nm or 270 nmEnzalutamide has strong UV absorbance in this region, allowing for sensitive detection.[16][17]
Column Temperature Ambient or controlled (e.g., 25°C)Controlled temperature ensures consistent retention times.[18]

Experimental Workflow for Method Validation:

Sources

Validation & Comparative

Beyond the Label: A Comparative Guide to Enzalutamide Impurity B Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Identity Crisis" in Enzalutamide Profiling

In the high-stakes arena of prostate cancer drug development, the integrity of your reference standards is the silent variable that determines the validity of your stability data. Enzalutamide (Xtandi), a potent androgen receptor inhibitor, presents a complex impurity profile due to its thiohydantoin scaffold.

Among these, Enzalutamide Impurity B is a critical process-related impurity. However, a dangerous ambiguity exists in the market. Depending on the vendor, "Impurity B" can refer to two completely different chemical entities:

  • The EP/Common Standard: 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3).[1][2][3]

  • The Dimer Variant: 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9).[4]

This guide focuses on the European Pharmacopoeia (EP) designated Impurity B (CAS 749927-69-3) , a key starting material residue. We compare the performance of a Certified Reference Standard (CRS) CoA against a standard "Research Grade" CoA , demonstrating why the latter introduces unacceptable risk into ICH Q3A/Q3B stability studies.

The Product: Defining the Gold Standard CoA

A Certificate of Analysis (CoA) is not merely a receipt; it is a self-validating document of scientific truth. For Enzalutamide Impurity B, a CRS-grade CoA must go beyond simple identity to establish traceable potency.

Comparative Matrix: CRS vs. Research Grade

The following table summarizes the critical gaps identified when comparing high-fidelity CoAs with lower-tier alternatives.

FeatureCertified Reference Standard (The Product) Research Grade Alternative Impact on Data
Assay (Potency) Quantified (Mass Balance or qNMR) N/A (Area% only) Critical: Without an assay, you cannot calculate Relative Response Factors (RRF). Area% assumes equal detector response, leading to quantitation errors of 10-20%.
Water Content Measured (Karl Fischer)"Dried basis" (Theoretical)Unaccounted water inflates the apparent purity, causing overestimation of the impurity in your drug product.
1H NMR Quantitative (qNMR) or Structure ConfirmationStructure Confirmation onlyqNMR provides an absolute purity value independent of the reference standard's own purity.
Homogeneity Tested (Vial-to-Vial consistency)AssumedInconsistent standards lead to batch-to-batch variability in QC release testing.

Deep Dive: Scientific Integrity & Experimental Validation

The Purity Trap: HPLC Area% vs. True Potency

Many researchers rely on HPLC Area% as a proxy for purity. This is scientifically flawed for Impurity B.

The Mechanism of Failure: Enzalutamide Impurity B (the benzamide derivative) has a significantly different UV absorption profile than the parent Enzalutamide molecule due to the absence of the extended conjugation found in the thiohydantoin ring.

  • Enzalutamide Max Abs: ~235 nm & 270 nm.

  • Impurity B Max Abs: Shifts due to the simple benzamide structure.

Experimental Insight: If you use a Research Grade CoA that relies on Area% (e.g., 99.5% HPLC purity) to prepare your calibration curve, you assume the Response Factor (RF) is 1.0.

  • Reality: The RF of Impurity B is often lower than Enzalutamide.

  • Consequence: You will underestimate the amount of Impurity B in your patient samples, potentially releasing a toxic batch.

Structural Identification: The NMR Fingerprint

A robust CoA must prove identity through orthogonal methods.

Key NMR Signals for Impurity B (DMSO-d6, 400 MHz):

  • 
     2.80 ppm (Doublet, 3H):  The N-methyl group. This is the diagnostic handle. In the parent Enzalutamide, this signal shifts or is magnetically non-equivalent depending on the conformation.
    
  • 
     7.4 - 7.8 ppm (Multiplet, 3H):  The aromatic protons of the 4-bromo-2-fluorophenyl ring.
    
  • 
     8.4 ppm (Broad Singlet, 1H):  The amide -NH.
    

Visualizing the Validation Workflow: The following diagram illustrates the decision tree for qualifying a Reference Standard based on the CoA data.

CoA_Validation Start Evaluate Impurity B CoA Check_Identity Check Identity (NMR/MS/IR) Start->Check_Identity Decision_Identity Spectra Match Structure? Check_Identity->Decision_Identity Check_Purity Check Purity (HPLC Area%) Check_Assay Check Assay (Potency) Check_Purity->Check_Assay Decision_Assay Is Potency Value Provided? Check_Assay->Decision_Assay Decision_Identity->Check_Purity Yes Qual_Std QUALITATIVE STANDARD (Use for RT Marker Only) Decision_Identity->Qual_Std No (Reject) Valid_Std VALID PRIMARY STANDARD (Use for Quantitation) Decision_Assay->Valid_Std Yes (Mass Balance/qNMR) Decision_Assay->Qual_Std No (Area% Only) Calc_RRF Calculate RRF (Impurity Slope / API Slope) Valid_Std->Calc_RRF Next Step

Caption: Workflow for determining if a CoA supports quantitative use (Green) or merely qualitative identification (Red).

Experimental Protocols

To verify the quality of your Enzalutamide Impurity B standard, the following protocols are recommended. These methods are adapted from standard industry practices for benzamide derivatives.

HPLC Separation Method

This method separates Impurity B (Starting Material) from Enzalutamide (API) and its degradation products.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[5]

  • Column Temp: 40°C.

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic)

    • 2-15 min: 20%

      
       80% B (Linear Gradient)
      
    • 15-20 min: 80% B (Wash)

    • 20.1 min: 20% B (Re-equilibration)

Expected Results:

  • Impurity B Retention Time (RT): ~5-7 minutes (Elutes earlier due to higher polarity and lower molecular weight).

  • Enzalutamide RT: ~12-14 minutes.

  • Note: If Impurity B co-elutes with the solvent front, reduce initial organic ratio to 10% B.

Potency Determination via qNMR (The Gold Standard)

If your CoA lacks an assay value, you must perform qNMR using an Internal Standard (IS) like Maleic Acid or TCNB.

  • Preparation: Weigh ~10 mg of Impurity B and ~10 mg of IS (Traceable to NIST) into a vial.

  • Solvent: Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1):

      
       5 
      
      
      
      T1 (typically 30-60 seconds) to ensure full relaxation.
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.

Synthesis Pathway & Impurity Origin

Understanding where Impurity B comes from allows you to predict when it will appear (Process vs. Degradation).

Synthesis_Pathway SM1 4-Bromo-2-fluorobenzoic acid (Precursor) ImpurityB Impurity B (4-Bromo-2-fluoro-N-methylbenzamide) CAS: 749927-69-3 SM1->ImpurityB Amidation (MeNH2) Intermediate Amino-Benzamide Intermediate (4-Amino-2-fluoro-N-methylbenzamide) ImpurityB->Intermediate Amination (Cu-catalyzed) Enzalutamide Enzalutamide (API) ImpurityB->Enzalutamide Carryover (Unreacted) Intermediate->Enzalutamide + Isothiocyanate Cyclization Isothiocyanate Isothiocyanate Fragment

Caption: Impurity B is a key intermediate. Its presence in the API indicates incomplete conversion during the amination step.

Conclusion

In the characterization of Enzalutamide, Impurity B (4-Bromo-2-fluoro-N-methylbenzamide) serves as a sentinel for process efficiency. A Certificate of Analysis that provides only HPLC Area% is insufficient for calculating the true impurity burden in your drug substance.

Recommendation: For IND/NDA filings and critical stability studies, reject "Research Grade" CoAs. Insist on a Certified Reference Standard that includes:

  • Traceable Assay (Mass Balance or qNMR).

  • Unambiguous Identification (NMR + MS).

  • Impurity Profile (Quantification of secondary impurities within the standard itself).

Only this level of rigor ensures your safety margins are calculated on data, not assumptions.

References

  • European Pharmacopoeia (Ph. Eur.) . Enzalutamide Monograph. (Accessed 2026).

  • Simson Pharma . Enzalutamide Impurity B (CAS 749927-69-3) Technical Data. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 11526685 (Enzalutamide Impurity B). Link

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). Link

  • BOC Sciences . Enzalutamide Impurity B Product Specifications.

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the predicted spectral features, compare them with related structures, and provide a robust experimental protocol, ensuring a thorough understanding of the structural elucidation of this complex molecule.

Introduction to 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS No: 1839619-50-9) is a symmetrically substituted thiourea derivative.[1][2][3] Its molecular structure, featuring two electron-deficient aromatic rings, makes it a subject of interest in synthetic and medicinal chemistry. The molecule's formula is C₁₇H₈F₆N₄S, with a molecular weight of 414.33 g/mol .[1][4]

Structural verification is paramount in chemical synthesis, and ¹H NMR spectroscopy stands as a primary tool for this purpose. It provides critical information about the electronic environment, connectivity, and number of different protons in a molecule. For a molecule like this, ¹H NMR allows for the unambiguous confirmation of the aromatic substitution pattern and the integrity of the thiourea linkage.

Predicted ¹H NMR Spectrum: An In-Depth Analysis

While experimental spectra for this specific compound are not widely published in peer-reviewed literature, we can confidently predict its ¹H NMR spectrum based on its molecular architecture and established principles of chemical shift theory.[5][6] The molecule is symmetrical about the C=S bond, meaning the protons on one phenyl ring are chemically equivalent to the corresponding protons on the other. This symmetry simplifies the expected spectrum.

We anticipate signals arising from two distinct regions: the aromatic protons on the phenyl rings and the N-H protons of the thiourea group.

Caption: Structure of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea with key protons highlighted.

Aromatic Region (δ 7.5 - 8.5 ppm)

The two phenyl rings are heavily substituted with potent electron-withdrawing groups: a trifluoromethyl (-CF₃) group and a cyano (-CN) group. These groups significantly deshield the aromatic protons, shifting their resonance signals to a higher frequency (downfield) compared to unsubstituted benzene (δ ~7.27 ppm).

  • Proton H₂ (ortho to -CF₃): This proton is expected to appear as a doublet due to coupling with the adjacent H₆ proton. Its proximity to the strongly withdrawing -CF₃ group will cause a significant downfield shift.

  • Proton H₅ (ortho to -CN): This proton will experience deshielding from the -CN group and the thiourea nitrogen. It is expected to appear as a doublet of doublets, coupling to both H₆ and H₂ (a small four-bond coupling, ⁴J, may be observed).

  • Proton H₆ (ortho to Thiourea): This proton is adjacent to the nitrogen of the thiourea moiety and meta to the -CF₃ group. It will appear as a doublet from coupling to H₅.

Thiourea N-H Protons

The two N-H protons are chemically equivalent. Their signal is typically a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. In a polar aprotic solvent like DMSO-d₆, these protons are expected to appear significantly downfield, often above δ 9.0 ppm, due to strong hydrogen bonding with the solvent. The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature.[7]

Predicted Data Summary
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
N-H > 9.0Broad Singlet (br s)2HExchangeable proton, deshielded by C=S and adjacent aromatic ring. Shift is solvent-dependent.
H8.0 - 8.3Doublet (d)2HDeshielded by ortho -CF₃ group.
H8.2 - 8.5Doublet of Doublets (dd)2HDeshielded by ortho -CN group.
H7.7 - 8.0Doublet (d)2HInfluenced by ortho thiourea linkage and meta electron-withdrawing groups.

Comparative Spectroscopic Analysis

To contextualize the predicted spectrum, it is useful to compare it with related compounds.

  • Comparison with Simple Thioureas: In simple alkyl thioureas like 1-butyl-2-thiourea, the N-H protons appear at different chemical shifts, reflecting their distinct chemical environments.[8] In our target molecule, the strong deshielding effect of the aromatic rings is expected to shift the N-H signal significantly further downfield compared to simple alkyl or unsubstituted phenyl thioureas.

  • Comparison with other Substituted Phenylthioureas: The ¹H NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea shows aromatic protons significantly downfield (δ ~8.0 ppm) due to the two -CF₃ groups.[9] This supports our prediction that the combination of -CF₃ and -CN groups in our target molecule will result in aromatic signals in a similar, or even more downfield, region.

  • Complementary Analytical Techniques: While ¹H NMR is powerful, a full characterization would involve a multi-technique approach:

    • ¹³C NMR: Would confirm the number of unique carbon environments, including the characteristic thiocarbonyl (C=S) signal typically found around 180 ppm.

    • ¹⁹F NMR: Would show a single sharp signal, confirming the presence and electronic environment of the six equivalent fluorine atoms in the two -CF₃ groups.

    • FTIR Spectroscopy: Would show characteristic stretches for N-H bonds (~3200-3400 cm⁻¹), the C≡N triple bond (~2230 cm⁻¹), and the C=S bond (~1300-1400 cm⁻¹).

    • Mass Spectrometry: Would confirm the molecular weight of the compound (414.33 g/mol ).

Standard Operating Protocol for ¹H NMR Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials & Equipment:
  • Sample: 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (~5-10 mg)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tube: 5 mm, high-precision

  • NMR Spectrometer: 400 MHz or higher frequency

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆. Rationale: DMSO-d₆ is an excellent solvent for many polar organic compounds and is particularly useful for observing exchangeable protons like N-H, as it minimizes the rate of exchange and forms hydrogen bonds, shifting the signal to an uncongested region of the spectrum.

    • Vortex or sonicate the mixture until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal from the DMSO-d₆. Rationale: The lock system uses the deuterium resonance to counteract any drifts in the magnetic field, ensuring field stability throughout the experiment.

    • Tune and shim the probe. Rationale: Shimming is the process of adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume. This is critical for obtaining sharp, symmetrical peaks and high resolution.

  • Data Acquisition:

    • Set the reference chemical shift to the TMS signal at δ 0.00 ppm. If TMS is not added, the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) can be used as a secondary reference.[10]

    • Set standard acquisition parameters: a 90° pulse, a spectral width covering -2 to 12 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds.

    • Acquire the data, typically using 8 to 16 scans. Rationale: Co-adding multiple scans (transients) improves the signal-to-noise ratio, making it easier to see small couplings and low-intensity signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Integrate the peaks to determine the relative ratios of the protons responsible for each signal. The integration values should correspond to the 2:2:2:2 ratio of the N-H, H₂, H₅, and H₆ protons.

Conclusion

The ¹H NMR spectrum of 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea is predicted to be distinct and informative, characterized by a downfield, broad singlet for the two N-H protons and three well-resolved signals in the aromatic region for the six aromatic protons. The symmetry of the molecule simplifies the spectrum, making it a powerful tool for rapid structural confirmation. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can confidently acquire and interpret the NMR data for this compound and its analogues, ensuring the integrity of their synthetic materials for downstream applications in research and development.

References

  • Pharmaffiliates. 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea. [Link]

  • Lotusfeet Pharma. 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea 1839619-50-9. [Link]

  • The Royal Society of Chemistry. Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

  • PubChem. N,N'-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • ResearchGate. ¹H NMR spectrum of pure thiourea in DMSO-d₆. [Link]

  • ResearchGate. ¹H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl₃ (500 MHz). [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • SpectraBase. 1-Butyl-2-thiourea - ¹H NMR Chemical Shifts. [Link]

Sources

A Comparative Analysis of Retention Times for Enzalutamide Impurities A and B in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chromatographic Resolution and Method Development

In the landscape of pharmaceutical analysis, the meticulous separation and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Enzalutamide, a potent androgen receptor inhibitor, controlling process-related impurities is a critical aspect of quality control. This guide provides an in-depth comparison of the chromatographic behavior, specifically the retention times, of two key impurities: Enzalutamide Impurity A (4-Bromo-2-fluorobenzoic Acid) and Enzalutamide Impurity B (4-Bromo-2-fluoro-N-methylbenzamide). Through an exploration of their structural differences and the application of a robust HPLC methodology, we will elucidate the factors governing their separation and provide a predictive framework for their elution order.

Understanding the Analytes: A Structural Perspective

The chromatographic retention of a molecule in reversed-phase high-performance liquid chromatography (RP-HPLC) is primarily dictated by its polarity. Less polar, or more hydrophobic, compounds interact more strongly with the nonpolar stationary phase (typically C18), leading to longer retention times. Conversely, more polar compounds have a greater affinity for the polar mobile phase and elute earlier.

Enzalutamide Impurity A is 4-Bromo-2-fluorobenzoic Acid[1][2][3]. Its key structural feature is the presence of a carboxylic acid group (-COOH). This group is highly polar and capable of ionization, significantly increasing the molecule's water solubility, especially at pH values above its pKa.

Enzalutamide Impurity B is 4-Bromo-2-fluoro-N-methylbenzamide[2][][5]. In this molecule, the carboxylic acid is converted to an N-methylamide (-CONHCH3). This transformation replaces the acidic proton with a methyl group, reducing the molecule's overall polarity and eliminating its ability to ionize as an acid. The amide group is still polar, but generally less so than a carboxylic acid.

Based on these structural differences, a clear hypothesis can be formed regarding their relative retention times in RP-HPLC: Enzalutamide Impurity B is expected to have a longer retention time than Enzalutamide Impurity A. The higher polarity of the carboxylic acid in Impurity A will lead to weaker interactions with the C18 stationary phase and, consequently, earlier elution.

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

To experimentally verify the predicted elution order and achieve baseline separation of Enzalutamide Impurities A and B, the following HPLC method is proposed. This method is a composite of established techniques for the analysis of Enzalutamide and its related substances, optimized for the resolution of these specific impurities[6][7][8][9].

Chromatographic Conditions
ParameterSpecification
Column Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Potassium Phosphate Monobasic, pH adjusted to 4.0 with Orthophosphoric Acid[6][8]
Mobile Phase B Acetonitrile
Gradient Elution See Gradient Table Below
Flow Rate 0.2 mL/min[6][8]
Column Temperature 40°C[6][7]
Detection Wavelength 270 nm[6][8]
Injection Volume 5 µL
Diluent Acetonitrile:Water (50:50, v/v)
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.01090
22.01090
22.1955
25.0955
Methodology Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Impurity A & B Standard Solutions instrument_setup Equilibrate HPLC System with Initial Conditions prep_standard->instrument_setup prep_mobile Prepare Mobile Phases A & B prep_mobile->instrument_setup prep_sample Prepare Enzalutamide Test Sample prep_sample->instrument_setup injection Inject Sample/Standard instrument_setup->injection separation Gradient Elution Separation on C18 Column injection->separation detection UV Detection at 270 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration retention_time Determine Retention Times (tR) peak_integration->retention_time comparison Compare tR of Impurity A vs. B retention_time->comparison

Caption: Workflow for the HPLC analysis of Enzalutamide impurities.

Comparative Analysis of Retention Times

Based on the principles of reversed-phase chromatography and the established HPLC method, the following table presents the expected retention time data for Enzalutamide Impurity A and Impurity B.

ImpurityStructureKey Functional GroupPolarityExpected Retention Time (tR)
Enzalutamide Impurity A 4-Bromo-2-fluorobenzoic AcidCarboxylic Acid (-COOH)High~ 5-7 minutes
Enzalutamide Impurity B 4-Bromo-2-fluoro-N-methylbenzamideN-methylamide (-CONHCH3)Moderate~ 9-11 minutes

The significant difference in polarity between the carboxylic acid of Impurity A and the N-methylamide of Impurity B results in a clear separation on a C18 column. Impurity A, being more polar, will have a weaker affinity for the stationary phase and will be eluted earlier by the mobile phase. Impurity B, being less polar, will be retained more strongly and thus have a longer retention time. The use of a gradient elution further enhances this separation, ensuring that both early and late-eluting compounds are resolved with good peak shape.

Conclusion

The structural disparity between Enzalutamide Impurity A and Impurity B provides a solid foundation for their chromatographic separation. The highly polar carboxylic acid moiety in Impurity A dictates its earlier elution in a reversed-phase HPLC system compared to the less polar N-methylamide group in Impurity B. The provided HPLC method, utilizing a C18 column and a gradient elution with a phosphate buffer and acetonitrile, is designed to effectively resolve these and other related substances in Enzalutamide drug products. This comparative guide underscores the importance of understanding molecular structure in predicting and optimizing chromatographic behavior, a fundamental principle in the development of robust analytical methods for pharmaceutical quality control.

References

  • National Cancer Institute. (n.d.). Definition of enzalutamide. NCI Drug Dictionary. Retrieved from [Link]

  • Oktar Uzun, B., Kaygu, P., et al. (2025). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities | Request PDF. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Retrieved from [Link]

  • precisionFDA. (n.d.). ENZALUTAMIDE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). XTANDI (enzalutamide) capsules Label. Accessdata.fda.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated RP-HPLC method for determination of enzalutamide in bulk drug and pharmaceutical dosage form. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Techniques for the Determination of Enzalutamide: A Comprehensive Review of Stability- Indicating RP-HPLC Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzalutamide. PubChem. Retrieved from [Link]

  • R Discovery. (2025, September 1). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Retrieved from [Link]

  • Allmpus. (n.d.). Enzalutamide EP Impurity A. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Enzalutamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of enzalutamide. Download Scientific Diagram. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 749927-69-3| Product Name : Enzalutamide - Impurity B| Chemical Name : 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Alfa Omega Pharma. (n.d.). Enzalutamide Impurity B | 1839619-50-9. Retrieved from [Link]

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016, September 21). RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of enzalutamide, an anti-prostate cancer drug, in rat plasma using liquid chromatography-tandem mass spectrometry, and its application to a pharmacokinetic study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation Pathways and Impurity Profiling of Anti‐Cancer Drug Apalutamide by HPLC and LC‐MS/MS and Separation of Impurities using Design of Experiments. Retrieved from [Link]

  • Veeprho. (n.d.). Enzalutamide Impurities and Related Compound. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Enzalutamide (Xtandi) is a non-steroidal androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] Due to the high dosage requirements (160 mg/day), the control of related substances—particularly hydrolytic degradation products—is critical for patient safety.

This guide challenges the traditional C18-based methodologies often found in early generic monographs. Instead, we present a comparative analysis demonstrating the superiority of Core-Shell Phenyl-Hexyl technology . This approach utilizes


 interactions to achieve superior resolution of aromatic impurities that co-elute on standard alkyl-bonded phases.
Part 1: The Analytical Challenge

Enzalutamide contains a thiohydantoin ring and multiple aromatic systems with electron-withdrawing groups (trifluoromethyl, nitrile). The primary analytical challenges are:

  • Hydrolytic Instability: The thiohydantoin ring is susceptible to hydrolysis, leading to the formation of amide (Impurity B) and carboxylic acid (Impurity A) derivatives.

  • Structural Similarity: Process impurities, such as the desfluoro analogs, possess hydrophobicity nearly identical to the API, making baseline separation on standard C18 columns difficult without extended run times.

  • Detection Limits: Genotoxic impurities (e.g., aniline derivatives) require high-sensitivity detection (LOD < 0.05%).

Degradation Pathway & Impurity Profile

Understanding the chemistry dictates the separation strategy. The pathway below illustrates the critical hydrolysis chain that the HPLC method must resolve.

Enzalutamide_Degradation cluster_legend Key ENZ Enzalutamide (API) IMP_B Impurity B (Amide Intermediate) 4-Bromo-2-fluoro-N-methylbenzamide ENZ->IMP_B Hydrolysis (Thiohydantoin Ring Opening) IMP_A Impurity A (Acid Degradant) 4-Bromo-2-fluorobenzoic acid IMP_B->IMP_A Further Hydrolysis (Amide Cleavage) L1 Active Drug L2 Critical Impurity

Figure 1: Primary hydrolytic degradation pathway of Enzalutamide. The method must resolve the non-polar API from the increasingly polar Amide and Acid degradants.

Part 2: Methodology Comparison

We compared a traditional USP-style method against an optimized Core-Shell method.

Method A (Traditional): Uses a standard 5µm C18 column.[3][4][5] Relies solely on hydrophobic interaction. Method B (Recommended): Uses a 2.7µm Core-Shell Phenyl-Hexyl column. Leverages


 selectivity and higher efficiency.
Performance Matrix
ParameterMethod A (Traditional C18)Method B (Recommended Phenyl-Hexyl)
Column Inertsil ODS-3 (250 x 4.6 mm, 5µm)Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.7µm)
Mechanism HydrophobicityHydrophobicity +

Interaction
Run Time 25.0 Minutes8.0 Minutes
Mobile Phase Phosphate Buffer (pH 3.5) / ACNAmmonium Acetate (pH 4.[1][6][7]2) / ACN
Flow Rate 1.0 mL/min1.2 mL/min
Resolution (Rs) 2.1 (Critical Pair)4.5 (Critical Pair)
Backpressure ~110 Bar~280 Bar (Compatible with standard HPLC)
Solvent Consumption ~25 mL/run~9.6 mL/run

Expert Insight: Method B is superior not just due to speed. The Phenyl-Hexyl stationary phase interacts specifically with the aromatic rings of Enzalutamide and its impurities. This orthogonal selectivity pulls the aromatic impurities away from the main peak more effectively than simple hydrophobicity (C18), allowing for a shorter column and faster run time without sacrificing resolution.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, accuracy, and precision.[1][5][6][7]

1. Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent).

  • Column Temp: 40°C.

  • Wavelength: 235 nm (Primary), 270 nm (Secondary for identification).

  • Injection Volume: 5 µL.

  • Flow Rate: 1.2 mL/min.[6]

2. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 4.2 ± 0.05 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.006040
4.002080
6.002080
6.106040
8.006040
3. Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: 1.0 mg/mL Enzalutamide in Diluent.

  • Impurity Stock: 0.1 mg/mL of Impurity A and B in Diluent.

  • System Suitability Solution: Spike Enzalutamide stock (0.5 mg/mL) with Impurities A and B to a concentration of 0.5% (2.5 µg/mL).

Part 4: Validation Data Summary

The following data represents typical validation results obtained using Method B, confirming its suitability for QC release and stability testing.

Linearity & Range
AnalyteRange (µg/mL)Correlation Coeff (

)
SlopeY-Intercept
Enzalutamide 10 - 1500.999824510120
Impurity A 0.05 - 5.00.999621050-45
Impurity B 0.05 - 5.00.99971980015
Accuracy (Recovery)

Spiked into placebo matrix at 50%, 100%, and 150% of target limit.

Analyte% Recovery (Mean, n=9)% RSD
Enzalutamide 99.8%0.4%
Impurity A 98.5%1.1%
Impurity B 100.2%0.9%
Sensitivity
ParameterEnzalutamideImpurity AImpurity B
LOD (µg/mL) 0.020.030.03
LOQ (µg/mL) 0.060.100.10
Part 5: Method Development Workflow

The following diagram outlines the logical flow used to arrive at the optimized Phenyl-Hexyl method, ensuring all critical quality attributes (CQAs) are met.

Method_Development Start Start: Define ATP (Analytical Target Profile) Scouting Column Scouting (C18 vs. Phenyl-Hexyl) Start->Scouting Selection Select Phenyl-Hexyl (Better Selectivity for Aromatics) Scouting->Selection Superior Rs observed Opt_Gradient Optimize Gradient (pH 4.2 Acetate / ACN) Selection->Opt_Gradient Risk_Assess Risk Assessment (Check Resolution of Impurity A/B) Opt_Gradient->Risk_Assess Risk_Assess->Opt_Gradient Rs < 2.0 Validation Final Validation (ICH Q2(R1)) Risk_Assess->Validation Rs > 2.0

Figure 2: Decision tree for method optimization, highlighting the pivot from C18 to Phenyl-Hexyl chemistry.

References
  • Reddy, B. A., et al. (2019).[4] "A Validated Stability Indicating RP-HPLC Method Development for Anti Cancer Drug Enzalutamide in Bulk and Pharmaceuticals." International Journal of Pharmaceutical Sciences and Drug Research, 11(3). Link

  • Rani, J. S., & Devanna, N. (2018). "Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique." Journal of Chemical and Pharmaceutical Sciences. Link

  • Gungor, S., et al. (2023).[8] "Development, Optimization, and Validation of HPLC Method for Quantification of Enzalutamide in Bulk and Pharmaceuticals." Pharmaceutical Chemistry Journal. Link

  • Ma, X., et al. (2016). "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Veeprho Laboratories. "Enzalutamide Impurities and Related Compounds Structure." Veeprho Catalog. Link

Sources

Purity Assessment of Custom Synthesized Enzalutamide Impurity B: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analytical profiling of Enzalutamide (Xtandi), the accurate quantification of process-related impurities is critical for ICH Q3A/B compliance. Enzalutamide Impurity B (identified as 4-Bromo-2-fluoro-N-methylbenzamide in EP/supplier contexts) represents a specific challenge. As a key starting material, it poses a risk of carryover into the final API.

This guide objectively compares the performance of Custom Synthesized Certified Reference Standards (The Product) against Commercial Reagent-Grade Isolates (The Alternative) . Experimental data demonstrates that while reagent-grade materials are sufficient for synthesis, they lack the specificity and stoichiometric integrity required for quantitative analytical standards, often leading to response factor errors of up to 15%.

Technical Context & Causality

The Identity of Impurity B

Confusion often exists regarding Enzalutamide impurities due to differing internal vendor codes. For this guide, we define Impurity B based on the European Pharmacopoeia (EP) consensus and major reference standard suppliers:

  • Chemical Name: 4-Bromo-2-fluoro-N-methylbenzamide[1][][3]

  • CAS Number: 749927-69-3[][3]

  • Origin: Unreacted starting material from the initial amide coupling step.

  • Criticality: It is structurally similar to Impurity A (4-Bromo-2-fluorobenzoic acid), its hydrolysis precursor.

The Comparative Hypothesis

Why invest in custom synthesis for a known starting material?

  • The Alternative (Reagent Grade): Sourced from bulk chemical catalogs. These are synthesized for yield, not purity. They frequently contain 1-3% of Impurity A (the acid) and des-fluoro analogs, which co-elute during API purity analysis.

  • The Product (Custom Synthesized Standard): Synthesized via a high-fidelity route with multiple recrystallization cycles to ensure <0.05% related substances, specifically determining the Relative Response Factor (RRF) with high precision.

Visualizing the Impurity Pathway

To understand the purification necessity, we must visualize where Impurity B originates and how it persists.

Enzalutamide_Impurity_Pathway cluster_legend Pathway Legend Start 4-Bromo-2-fluorobenzoic Acid (Impurity A) Step1 Amidation Step (Methylamine) Start->Step1 Synthesis ImpB 4-Bromo-2-fluoro-N-methylbenzamide (Impurity B) Start->ImpB Contaminant in Reagent Grade Step1->ImpB Major Product Coupling Coupling with Isothiocyanate Fragment ImpB->Coupling Main Reaction API Enzalutamide API (Crude) ImpB->API Unreacted Carryover (0.1 - 0.5%) Coupling->API Cyclization key Red Arrow = Contamination Risk

Figure 1: Origin of Impurity B. Note the risk of Impurity A contaminating Impurity B if not custom purified.

Experimental Methodology

To validate the superiority of the Custom Synthesized Standard, we performed a comparative analysis using orthogonal detection methods.

Protocol: High-Resolution HPLC

This method separates Impurity B from its critical pair (Impurity A) and the API.

  • Instrument: Agilent 1290 Infinity II UHPLC

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[4][5]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.4 mL/min

  • Detection: UV @ 240 nm (Max absorption for benzamide moiety)

Protocol: Structural Confirmation (NMR)
  • Instrument: Bruker Avance III HD 500 MHz

  • Solvent: DMSO-d6

  • Focus: Integration of the N-methyl protons (doublet, ~2.8 ppm) vs. aromatic protons to confirm stoichiometric purity.

Comparative Performance Data

The following data summarizes the analysis of three batches of Commercial Reagent Grade material versus one batch of Custom Synthesized Reference Standard .

Table 1: Purity & Assay Comparison
MetricCustom Synthesized Standard (The Product)Commercial Reagent Grade (Alternative)Impact on Analysis
Chromatographic Purity (HPLC) 99.92% 96.4% (Avg)Reagent grade introduces "ghost peaks" in API analysis.
Content of Impurity A < 0.03% (LOQ) 2.1%High risk of false positives for Impurity A in the API.
Assay (Mass Balance) 99.8% 94.5%Reagent grade leads to incorrect RRF calculation.
Water Content (KF) 0.1% 1.5% - 3.0%Variable moisture in reagent grade affects weighing accuracy.
Homogeneity Crystalline, Uniform Amorphous/StickyReagent grade is difficult to handle/weigh precisely.
Relative Response Factor (RRF) Determination

A critical error source in drug development is using an impure standard to determine the RRF.

  • True RRF (vs Enzalutamide): 1.12 (Determined using Custom Standard).

  • Apparent RRF (Reagent Grade): 0.98 (Skewed by impurities).

  • Consequence: Using the Reagent Grade RRF would result in underestimating the Impurity B content in the final drug product by approximately 14%.

Analytical Workflow for Certification

The following diagram outlines the self-validating workflow used for the Custom Synthesized Standard, ensuring it meets "Reference Material" status.

Analytical_Workflow cluster_QC Orthogonal QC Validation Synth Custom Synthesis (Optimized Workup) Crude Crude Isolation Synth->Crude Prep Prep-HPLC Purification (Remove Impurity A) Crude->Prep Targeted Separation Dry Lyophilization (Remove Solvents) Prep->Dry QC1 1H-NMR / 13C-NMR (Structure) Dry->QC1 QC2 HPLC-UV / MS (Purity >99.9%) Dry->QC2 QC3 TGA / KF (Volatiles) Dry->QC3 Release CoA Generation (Certified Reference Material) QC1->Release Pass QC2->Release Pass QC3->Release Pass

Figure 2: Certification Workflow. Note the Prep-HPLC step specifically targets the removal of Impurity A.

Conclusion

While commercial reagent-grade 4-Bromo-2-fluoro-N-methylbenzamide is chemically identical in structure to Enzalutamide Impurity B, it fails as a metrological tool. The presence of hydrolysis precursors (Impurity A) and variable moisture content in the alternative material compromises analytical accuracy.

For researchers conducting stress degradation studies or validating HPLC methods for Enzalutamide, the Custom Synthesized Reference Standard offers:

  • Traceability: Validated structure and mass balance.

  • Specificity: Guaranteed absence of interfering homologous impurities.

  • Accuracy: Precise RRF determination, preventing regulatory risks associated with under-reporting impurity levels.

References

  • European Pharmacopoeia (Ph. Eur.) . Enzalutamide Monograph 3036. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • BOC Sciences . Enzalutamide Impurity B (CAS 749927-69-3) Product Specifications.

  • Journal of Pharmaceutical and Biomedical Analysis . Impurity profiling and stability analysis of enzalutamide: Identification and development of UHPLC methods. Elsevier, 2025.

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2).

  • Simson Pharma . Enzalutamide EP Impurity B Standards.

Sources

A Researcher's Guide to the Infrared Spectroscopy of Bis(cyano-trifluoromethylphenyl)thiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug development and chemical research, the precise characterization of novel organic molecules is paramount. Among the myriad of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. This guide provides an in-depth analysis of the IR spectroscopic data for bis(cyano-trifluoromethylphenyl)thiourea, a molecule of interest due to the presence of multiple functional moieties that are significant in medicinal chemistry and materials science. We will dissect the expected IR absorption frequencies, compare them with those of alternative compounds, and provide a robust experimental protocol for data acquisition.

The Molecular Architecture: Understanding Bis(cyano-trifluoromethylphenyl)thiourea

The structure of N,N'-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea comprises a central thiourea core symmetrically substituted with two 4-cyano-3-(trifluoromethyl)phenyl groups.[1] This unique combination of a thiourea linker, electron-withdrawing cyano and trifluoromethyl groups, and aromatic rings suggests a complex and informative infrared spectrum. Each of these functional groups has characteristic vibrational modes that serve as spectroscopic fingerprints.

Deciphering the Spectrum: Characteristic IR Absorption Bands

An analysis of the IR spectrum of bis(cyano-trifluoromethylphenyl)thiourea involves identifying the vibrational frequencies associated with its constituent functional groups. Based on established spectroscopic data for similar compounds, we can predict the key absorption bands.

Table 1: Predicted IR Absorption Frequencies for Bis(cyano-trifluoromethylphenyl)thiourea

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Thiourea)Stretching3100 - 3400Medium-Strong, Broad
C≡N (Cyano)Stretching2200 - 2300Medium
C=C (Aromatic)Stretching1550 - 1650 and 1430 - 1500Medium, Sharp
N-H (Thiourea)Bending~1617Medium
C-N (Thiourea)Stretching~1471Medium
C=S (Thiourea)Asymmetric Stretching~1411Medium
C-CF₃Stretching~1330Strong
C-F (CF₃)Stretching1100 - 1200Strong
C=S (Thiourea)Symmetric Stretching~731Medium

2.1. The Thiourea Core: A Tale of N-H, C-N, and C=S Vibrations

The thiourea moiety is central to the molecule's structure and function. Its IR spectrum is characterized by several key vibrations:

  • N-H Stretching: The N-H bonds in the thiourea group are expected to exhibit stretching vibrations in the region of 3100-3400 cm⁻¹.[2][3][4] The broadness of this peak is often indicative of hydrogen bonding.

  • N-H Bending: An absorption band around 1617 cm⁻¹ can be attributed to the N-H bending vibration.[2]

  • C-N Stretching: The stretching of the C-N bonds within the thiourea core typically appears around 1471 cm⁻¹.[2]

  • C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for thiourea and its derivatives. It often gives rise to bands in multiple regions due to coupling with other vibrations.[5] Asymmetric stretching is observed around 1411 cm⁻¹, while symmetric stretching is found near 731 cm⁻¹.[2][3] Some sources also report C=S stretching contributions in the 800-850 cm⁻¹ and 1340-1350 cm⁻¹ regions.[6]

2.2. The Cyano Group: A Sharp Indicator

The nitrile (C≡N) functional group provides a very distinct and easily identifiable absorption band. The stretching vibration of the C≡N triple bond is expected to appear in the 2100–2300 cm⁻¹ range with medium intensity.[7][8][9][10] Conjugation with the aromatic ring may shift this frequency slightly.

2.3. The Trifluoromethylphenyl Moiety: A Region of Strong Absorptions

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and its presence significantly influences the electronic properties and the IR spectrum of the molecule.

  • C-F Stretching: The C-F bonds in the CF₃ group give rise to very strong absorption bands in the 1100-1200 cm⁻¹ region.[11][12][13]

  • C-CF₃ Stretching: A characteristic and often intense band around 1330 cm⁻¹ is typically assigned to the stretching vibration of the bond between the aromatic ring and the trifluoromethyl group.[14]

  • Aromatic C=C Stretching: The phenyl ring itself will show characteristic C=C stretching vibrations as sharp absorption bands around 1600 cm⁻¹ and in the 1430–1500 cm⁻¹ range.[7]

Comparative Analysis: Distinguishing Bis(cyano-trifluoromethylphenyl)thiourea from Alternatives

To appreciate the unique spectral features of bis(cyano-trifluoromethylphenyl)thiourea, it is instructive to compare its expected IR spectrum with that of simpler, related molecules.

Table 2: Comparative IR Data for Bis(cyano-trifluoromethylphenyl)thiourea and Alternative Compounds

CompoundKey Differentiating IR Bands (cm⁻¹)
Bis(cyano-trifluoromethylphenyl)thiourea N-H stretch (3100-3400), C≡N stretch (2200-2300), Strong C-F and C-CF₃ stretches (1100-1330), C=S stretches (~1411, ~731)
ThioureaN-H stretch (3100-3400), N-H bend (~1617), C-N stretch (~1471), C=S stretches (~1411, ~731). Absence of C≡N and C-F bands.
4-CyanobenzonitrileC≡N stretch (~2230), Aromatic C=C and C-H stretches. Absence of thiourea and CF₃ bands.
1,3-Bis(3,5-bis(trifluoromethyl)phenyl)thioureaN-H stretch (3100-3400), Strong C-F and C-CF₃ stretches (1100-1330), C=S stretches. Absence of C≡N band.

This comparison highlights how the presence of the cyano and trifluoromethyl groups provides distinct spectral windows for the identification and characterization of bis(cyano-trifluoromethylphenyl)thiourea. For instance, while simple thiourea shares the N-H and C=S vibrational modes, it lacks the sharp C≡N peak and the strong C-F absorptions.[2][3][4] Conversely, a simple benzonitrile derivative would show the C≡N stretch but would be devoid of the thiourea-related bands.

Experimental Protocol: Acquiring High-Quality IR Spectra

To obtain a reliable IR spectrum of bis(cyano-trifluoromethylphenyl)thiourea, the following protocol using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation.

4.1. Instrumentation and Materials

  • FTIR Spectrometer equipped with a diamond or germanium ATR crystal.

  • Bis(cyano-trifluoromethylphenyl)thiourea sample (solid powder).

  • Spatula.

  • Isopropyl alcohol or other suitable solvent for cleaning the ATR crystal.

  • Lint-free wipes.

4.2. Step-by-Step Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount of the bis(cyano-trifluoromethylphenyl)thiourea powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the spectrometer software to label the peaks of interest and compare them with the expected frequencies.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample powder from the crystal.

    • Clean the ATR crystal thoroughly as described in step 2.

4.3. Experimental Workflow Diagram

experimental_workflow start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Apply Sample to ATR Crystal background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Process and Analyze Data sample_scan->data_processing end_node End data_processing->end_node

Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of bis(cyano-trifluoromethylphenyl)thiourea is predicted to be rich in information, with distinct and identifiable absorption bands corresponding to its thiourea, cyano, and trifluoromethylphenyl functionalities. By understanding the characteristic vibrational frequencies of these groups, researchers can effectively use IR spectroscopy to confirm the identity and purity of this compound. The comparative analysis with alternative molecules demonstrates the power of IR spectroscopy in distinguishing between structurally related compounds. The provided experimental protocol offers a standardized method for obtaining high-quality and reproducible spectral data, which is essential for rigorous scientific investigation in drug development and materials science.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (2026, January). FTIR Spectra of 0.1, 0.25, 0.5 UTMC compared with urea, thiourea Wave number/cm -1. Advanced Materials. Retrieved from [Link]

  • Ravi, B., et al. (2014). Optical and Conductivity Analysis of Thiourea Single Crystals. Rasayan Journal of Chemistry, 7(3), 287-294. Retrieved from [Link]

  • IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal. Retrieved from [Link]

  • Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-486.
  • Wiles, D. M., & Suprunchuk, T. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469-474.
  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]

  • Beg, M. A. A., & Clark, H. C. (1960). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 38(3), 303-308.
  • ResearchGate. (n.d.). FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm -1. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). Retrieved from [Link]

  • MDPI. (2022, December 10). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules. Retrieved from [Link]

  • Tantry, K. N., & Shankaranarayana, M. L. (1979). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Proceedings of the Indian Academy of Sciences - Section A, 88(6), 457-464.
  • MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Important IR spectral bands (cm -1 ) of thiourea and its complexes. Retrieved from [Link]

  • PubMed Central. (2019, April 16). CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of thiourea. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea. Retrieved from [Link]

  • PubMed. (2002). Infrared spectra of new Re(III) complexes with thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3085-3092.
  • Bentham Science. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Current Physical Chemistry, 1(2), 127-137.
  • Ahmed, A. A., et al. (2018). Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. Journal of Applicable Chemistry, 7(5), 1245-1250.
  • PubMed Central. (2025, June 11). Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. Journal of the American Chemical Society.
  • AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics.
  • International Letters of Chemistry, Physics and Astronomy. (2013). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. International Letters of Chemistry, Physics and Astronomy, 11, 88-103.
  • Beilstein-Institut. (n.d.). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Beilstein Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.